Product packaging for Imatinib-d8(Cat. No.:CAS No. 1092942-82-9)

Imatinib-d8

Cat. No.: B128419
CAS No.: 1092942-82-9
M. Wt: 501.7 g/mol
InChI Key: KTUFNOKKBVMGRW-AZGHYOHESA-N
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Description

Imatinib-d8, also known as this compound, is a useful research compound. Its molecular formula is C29H31N7O and its molecular weight is 501.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H31N7O B128419 Imatinib-d8 CAS No. 1092942-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i14D2,15D2,16D2,17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUFNOKKBVMGRW-AZGHYOHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649425
Record name 4-{[4-Methyl(~2~H_8_)piperazin-1-yl]methyl}-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092942-82-9
Record name 4-{[4-Methyl(~2~H_8_)piperazin-1-yl]methyl}-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Imatinib-d8 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Imatinib-d8: Chemical Structure, Properties, and Experimental Applications

Introduction

Imatinib, a potent and selective tyrosine kinase inhibitor, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2][3] Its deuterated analog, this compound, serves as a crucial internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification of Imatinib in biological matrices.[4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound, with a focus on methodologies relevant to researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Imatinib where eight hydrogen atoms on the piperazine ring have been replaced with deuterium.[6][7] This isotopic substitution results in a higher molecular weight, allowing it to be distinguished from the unlabeled drug by mass spectrometry without significantly altering its chemical properties.[5]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
IUPAC Name N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]benzamide[7][8]
CAS Number 1092942-82-9[6][8][9]
Molecular Formula C₂₉H₂₃D₈N₇O[4][6][9]
Molecular Weight 501.65 g/mol [6][7][9]
Exact Mass 501.30922261 Da[8]
Isotopic Purity Isotopic Enrichment ≥98%[4]
Chemical Purity ≥95%[4]
Appearance Off-White to Light Yellow Solid[10][11]
Solubility Soluble in DMSO, DMF, and slightly soluble in Chloroform, Methanol, and Water.[4][10][11]
Storage Refrigerator, in a tightly closed container.[10][11][12]

Experimental Protocols

This compound is predominantly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the quantification of Imatinib in biological samples such as plasma.[13][14][15]

LC-MS/MS Method for Quantification of Imatinib and this compound in Human Plasma

This protocol is adapted from validated methods for the simultaneous quantification of high concentrations of Imatinib and low concentrations of this compound, particularly for use in absolute bioavailability microdosing trials.[14][15][16]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add a working solution of the internal standard (e.g., Imatinib-¹³C,d₃).

  • Add 50 µL of 1M NaOH for basification.

  • Add 1 mL of tertiary-butyl methyl ether (TBME) as the extraction solvent.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A suitable reversed-phase column (e.g., Synergi Fusion-RP).[17]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Imatinib: Select a less abundant isotope to avoid detector saturation (e.g., m/z 496.3 → 394.2).

    • This compound: m/z 502.3 → 394.2.

    • Internal Standard (Imatinib-¹³C,d₃): m/z 500.3 → 400.2.

  • Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.

4. Calibration and Quantification:

  • Prepare calibration standards and quality control samples by spiking known concentrations of Imatinib and this compound into blank plasma.

  • The concentration range for Imatinib can be 25.0–5,000 ng/mL, and for this compound, it can be 0.01–2.0 ng/mL.[14][15]

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Signaling Pathways and Mechanisms of Action

Imatinib functions by inhibiting specific tyrosine kinases, thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival.[1][2][3] The primary target in CML is the constitutively active BCR-ABL fusion protein.[1][18]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL Substrate Substrate BCR_ABL->Substrate Phosphorylates GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS Activates PI3K PI3K BCR_ABL->PI3K Activates Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP Binding ATP ATP ATP->BCR_ABL Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation

Figure 1: Simplified BCR-ABL signaling pathway and the inhibitory action of Imatinib.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of Imatinib in plasma samples using this compound as an internal standard.

G Start Start: Plasma Sample Collection Spike Spike with this compound (Internal Standard) Start->Spike Extraction Liquid-Liquid Extraction (e.g., with TBME) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Data_Processing Data Processing: Peak Integration & Ratio Calculation LC_MS->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification End End: Imatinib Concentration Determined Quantification->End

Figure 2: Experimental workflow for the quantification of Imatinib using this compound.

Logical Relationship Diagram

The use of this compound as an internal standard is based on a clear logical relationship that ensures accurate quantification.

G cluster_process Analytical Process Imatinib Imatinib (Analyte) Relationship Shared Physicochemical Properties (e.g., extraction recovery, ionization efficiency) Imatinib->Relationship Distinction Different Mass (due to Deuterium) Imatinib->Distinction Imatinib_d8 This compound (Internal Standard) Imatinib_d8->Relationship Imatinib_d8->Distinction LC_MS_Analysis LC-MS/MS Analysis Relationship->LC_MS_Analysis Distinction->LC_MS_Analysis Accurate_Quantification Accurate Quantification (Corrects for sample loss and matrix effects) LC_MS_Analysis->Accurate_Quantification

Figure 3: Logical relationship of Imatinib and this compound in quantitative analysis.

Conclusion

This compound is an indispensable tool in the research and development of Imatinib. Its well-defined chemical and physical properties, coupled with its role as a stable isotope-labeled internal standard, allow for the development of robust and accurate bioanalytical methods. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for its effective application in preclinical and clinical studies, ultimately contributing to the safe and efficacious use of Imatinib in cancer therapy.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Imatinib-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Imatinib-d8, a deuterated internal standard crucial for the accurate quantification of the anticancer drug Imatinib in pharmacokinetic and therapeutic drug monitoring studies. This document outlines a plausible synthetic route, detailed experimental protocols, and methods for assessing isotopic enrichment, presented in a format tailored for researchers and professionals in drug development.

Introduction to Imatinib and the Role of this compound

Imatinib is a targeted therapy that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). It functions as a specific inhibitor of a number of tyrosine kinase enzymes, including BCR-Abl, c-Kit, and PDGF-R. By blocking the activity of these kinases, Imatinib halts the signaling pathways that drive the proliferation of cancer cells, inducing apoptosis (programmed cell death).

Accurate measurement of Imatinib concentrations in patient plasma is critical for optimizing dosage and ensuring therapeutic efficacy. This compound, a stable isotope-labeled analog of Imatinib, serves as an ideal internal standard for bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS). Its identical chemical properties to Imatinib ensure similar behavior during sample preparation and analysis, while its distinct mass allows for precise differentiation and quantification. The deuteration is strategically placed on the piperazine ring, a site less susceptible to metabolic alteration.

Synthesis of this compound

The synthesis of this compound involves a multi-step process that culminates in the coupling of two key intermediates: a deuterated benzoyl chloride derivative and an aminopyrimidine core. The following is a plausible and detailed synthetic pathway based on established organic chemistry principles and adaptations of known procedures for unlabeled Imatinib.

Overall Synthetic Scheme

The synthesis can be logically divided into three main stages:

  • Preparation of the deuterated intermediate: Synthesis of 1-methylpiperazine-d8.

  • Synthesis of the deuterated benzoyl chloride: Preparation of 4-((4-methylpiperazin-1-yl-d8)methyl)benzoyl chloride.

  • Final amide coupling: Reaction of the deuterated benzoyl chloride with N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine to yield this compound.

Experimental Protocols

Step 1: Synthesis of 1-methylpiperazine-d8

The synthesis of 1-methylpiperazine-d8 can be achieved through the Eschweiler-Clarke reaction, a well-established method for the methylation of amines.

  • Materials: Piperazine-d8 dihydrochloride, formaldehyde (37% in H₂O), formic acid (88%), sodium hydroxide, diethyl ether.

  • Procedure:

    • In a round-bottom flask, dissolve piperazine-d8 dihydrochloride (1.0 eq) in water and neutralize with a solution of sodium hydroxide to a pH of approximately 10-11.

    • Extract the free piperazine-d8 with diethyl ether and dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain piperazine-d8 as an oil.

    • To a stirred solution of piperazine-d8 (1.0 eq) in formic acid (2.5 eq), add formaldehyde (1.2 eq) dropwise while maintaining the temperature below 60°C.

    • After the addition is complete, heat the reaction mixture at reflux for 2-4 hours until the evolution of carbon dioxide ceases.

    • Cool the mixture to room temperature and basify with a concentrated sodium hydroxide solution.

    • Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 1-methylpiperazine-d8 by distillation to yield a colorless liquid.

Step 2: Synthesis of 4-((4-methylpiperazin-1-yl-d8)methyl)benzoic acid

This step involves the nucleophilic substitution of a benzylic halide with the newly synthesized 1-methylpiperazine-d8.

  • Materials: 4-(Chloromethyl)benzoic acid, 1-methylpiperazine-d8, sodium carbonate, acetonitrile, hydrogen chloride.

  • Procedure:

    • In a reaction vessel, suspend 4-(chloromethyl)benzoic acid (1.0 eq) and sodium carbonate (2.5 eq) in acetonitrile.

    • Add a solution of 1-methylpiperazine-d8 (1.2 eq) in acetonitrile dropwise to the suspension.

    • Heat the mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and adjust the pH to ~2 with hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-((4-methylpiperazin-1-yl-d8)methyl)benzoic acid dihydrochloride as a white solid.

Step 3: Synthesis of 4-((4-methylpiperazin-1-yl-d8)methyl)benzoyl chloride

The carboxylic acid is converted to the more reactive acyl chloride for the final coupling step.

  • Materials: 4-((4-methylpiperazin-1-yl-d8)methyl)benzoic acid dihydrochloride, thionyl chloride (SOCl₂), dichloromethane (DCM).

  • Procedure:

    • Suspend 4-((4-methylpiperazin-1-yl-d8)methyl)benzoic acid dihydrochloride (1.0 eq) in dry dichloromethane.

    • Add thionyl chloride (1.5 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 2-3 hours until the reaction is complete (cessation of gas evolution).

    • Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-((4-methylpiperazin-1-yl-d8)methyl)benzoyl chloride dihydrochloride, which is used in the next step without further purification.

Step 4: Synthesis of this compound

The final step is an amide bond formation between the deuterated acyl chloride and the aminopyrimidine core.

  • Materials: 4-((4-methylpiperazin-1-yl-d8)methyl)benzoyl chloride dihydrochloride, N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, triethylamine, dichloromethane (DCM).

  • Procedure:

    • Dissolve N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (1.0 eq) in dry dichloromethane and add triethylamine (3.0 eq).

    • Add a solution of 4-((4-methylpiperazin-1-yl-d8)methyl)benzoyl chloride dihydrochloride (1.1 eq) in dry dichloromethane dropwise to the mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound as an off-white to pale yellow solid.

Isotopic Purity Assessment

The determination of isotopic purity is a critical quality control step to ensure the reliability of this compound as an internal standard. The primary goals are to confirm the number and location of deuterium atoms and to quantify the percentage of the deuterated species relative to any remaining unlabeled or partially labeled molecules.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a molecule.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is required to resolve the isotopic peaks.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan a range that includes the molecular ions of unlabeled Imatinib (m/z 494.25) and this compound (m/z 502.30).

    • Resolution: Set to a high value (e.g., >60,000) to resolve the isotopic fine structure.

  • Data Analysis:

    • Acquire the full scan mass spectrum of the this compound sample.

    • Identify the peak corresponding to the [M+H]⁺ ion of this compound.

    • Analyze the isotopic cluster and compare it to the theoretical distribution for C₂₉H₂₄D₈N₇O.

    • Calculate the isotopic enrichment by determining the relative abundance of the d8 species compared to d0 to d7 species. The isotopic purity is typically expressed as the percentage of the d8 isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the location of deuterium incorporation.

  • ¹H NMR:

    • Sample Preparation: Dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

    • Analysis: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the piperazine ring should be significantly diminished or absent compared to the spectrum of unlabeled Imatinib. The integration of any residual proton signals in this region can be used to estimate the degree of deuteration.

  • ²H (Deuterium) NMR:

    • Sample Preparation: Dissolve a sample of this compound in a non-deuterated solvent (e.g., CHCl₃).

    • Analysis: The ²H NMR spectrum will show signals corresponding to the deuterium atoms. The chemical shifts will be similar to the corresponding proton signals in the ¹H NMR spectrum. The presence of signals at the expected chemical shifts for the piperazine ring confirms the location of the deuterium labels.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and purity of this compound. Data is compiled from various commercial suppliers and literature sources.

ParameterTypical ValueMethod of Analysis
Synthesis Yield
Overall Yield30-50%Gravimetric
Purity
Chemical Purity>98%HPLC
Isotopic Purity
Isotopic Enrichment≥98% (d8)HRMS
Deuterium Incorporation8 Deuterium atomsHRMS, NMR

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway inhibited by Imatinib and the general workflow for the synthesis and analysis of this compound.

Imatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-Abl BCR-Abl Grb2 Grb2 BCR-Abl->Grb2 STAT5 STAT5 BCR-Abl->STAT5 PI3K PI3K BCR-Abl->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival STAT5->Survival Akt Akt PI3K->Akt Anti-apoptosis Anti-apoptosis Akt->Anti-apoptosis Imatinib Imatinib Imatinib->BCR-Abl Inhibits

Caption: Imatinib signaling pathway inhibition.

Imatinib_d8_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Piperazine-d8 Piperazine-d8 1-Methylpiperazine-d8 1-Methylpiperazine-d8 Piperazine-d8->1-Methylpiperazine-d8 Methylation Deuterated_Benzoic_Acid 4-((4-methylpiperazin-1-yl-d8) methyl)benzoic acid 1-Methylpiperazine-d8->Deuterated_Benzoic_Acid Alkylation Deuterated_Acyl_Chloride 4-((4-methylpiperazin-1-yl-d8) methyl)benzoyl chloride Deuterated_Benzoic_Acid->Deuterated_Acyl_Chloride Chlorination This compound This compound Deuterated_Acyl_Chloride->this compound Aminopyrimidine_Core N-(5-amino-2-methylphenyl)-4- (pyridin-3-yl)pyrimidin-2-amine Aminopyrimidine_Core->this compound Amide Coupling HRMS HRMS This compound->HRMS NMR NMR This compound->NMR Purity_Assessment Isotopic Purity (≥98% d8) HRMS->Purity_Assessment NMR->Purity_Assessment

Caption: this compound synthesis and analysis workflow.

Conclusion

The synthesis of this compound is a critical process for the development of robust and reliable bioanalytical methods for its parent drug, Imatinib. This guide has provided a detailed, plausible synthetic route and comprehensive protocols for the assessment of its isotopic purity. The successful synthesis and rigorous quality control of this compound are paramount to its function as an internal standard, ultimately contributing to the safe and effective use of Imatinib in clinical practice. Researchers and drug development professionals are encouraged to adapt and optimize these methods to suit their specific laboratory conditions and analytical requirements.

Decoding the Imatinib-d8 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a stable isotope-labeled internal standard like Imatinib-d8 is a critical document. It provides the necessary assurance of identity, purity, and quality for its use in quantitative bioanalytical studies. This in-depth guide explains the key components of a typical this compound CoA, detailing the experimental methodologies and presenting the data in a clear, accessible format.

Compound Identification and Characterization

A Certificate of Analysis for this compound begins with the fundamental identification of the compound. This section provides essential information about the molecule's chemical properties.

ParameterSpecification
Compound Name This compound
CAS Number 1092942-82-9[1][2][3]
Molecular Formula C₂₉H₂₃D₈N₇O[3][4]
Molecular Weight 501.65 g/mol [3]
Appearance Solid[4]
Solubility Soluble in DMSO, DMF, and Water[4]

Purity and Assay Data

The purity of a stable isotope-labeled internal standard is paramount for accurate quantification in mass spectrometry-based assays. The CoA will detail the results of various analytical techniques used to assess the purity of this compound.

Analytical TestMethodResult
Chemical Purity High-Performance Liquid Chromatography (HPLC)≥98%
Isotopic Purity (Isotopic Enrichment) Mass Spectrometry (MS)≥98%[4]
Residual Solvents Gas Chromatography (GC)Conforms to ICH Q3C guidelines
Water Content Karl Fischer Titration≤0.5%
Assay (by HPLC) Relative to a reference standard95.0% - 105.0%

Experimental Protocols

Detailed methodologies are crucial for understanding and potentially replicating the quality control testing. Below are the protocols for the key experiments cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity and Assay

Purpose: To determine the chemical purity of this compound and to quantify its concentration (assay) relative to a known reference standard.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[5]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol mixture).[5] The specific gradient program is optimized to achieve good separation of this compound from any potential impurities.

  • Flow Rate: Typically around 1.0 - 1.5 mL/min.[5]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[5]

  • Detection Wavelength: UV detection at a wavelength where Imatinib absorbs strongly, such as 264 nm.[5]

  • Injection Volume: A small, precise volume of the sample solution (e.g., 10 µL) is injected.[5]

Sample Preparation:

  • A stock solution of this compound is prepared by accurately weighing the material and dissolving it in a suitable solvent (diluent), such as a mixture of water and acetonitrile.[5]

  • Working solutions for the calibration curve and quality control samples are prepared by diluting the stock solution to known concentrations.

Data Analysis:

  • Purity: The peak area of this compound is compared to the total area of all peaks in the chromatogram. The purity is expressed as a percentage.

  • Assay: A calibration curve is generated by plotting the peak areas of the reference standard at different concentrations. The concentration of the this compound sample is then determined by interpolating its peak area on the calibration curve.

Mass Spectrometry (MS) for Isotopic Purity

Purpose: To confirm the identity of this compound and to determine its isotopic enrichment.

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).

Methodology:

  • Ionization: The this compound sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions is measured. For this compound, the expected m/z will be higher than that of unlabeled Imatinib due to the presence of eight deuterium atoms.[6]

  • Isotopic Distribution: The relative abundance of the ion corresponding to this compound is compared to the abundances of ions with fewer deuterium atoms and the unlabeled Imatinib.

Data Analysis: The isotopic purity is calculated as the percentage of the deuterated species relative to all isotopic variants of the molecule.

Imatinib's Mechanism of Action and Signaling Pathways

Imatinib is a potent and selective inhibitor of several tyrosine kinases.[7][8] Understanding its mechanism of action is crucial for its application in research and drug development. Imatinib targets the ATP-binding site of these kinases, preventing the transfer of phosphate from ATP to their substrates.[8][9] This blocks the downstream signaling pathways that are critical for cell proliferation and survival.[7][8]

The following diagram illustrates the primary signaling pathways inhibited by Imatinib.

Imatinib_Signaling_Pathway cluster_receptor Receptor Tyrosine Kinases cluster_imatinib cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects BCR_ABL BCR-ABL RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT STAT Pathway BCR_ABL->STAT c_KIT c-KIT c_KIT->RAS_MAPK c_KIT->PI3K_AKT PDGFR PDGFR PDGFR->RAS_MAPK PDGFR->PI3K_AKT Imatinib Imatinib Imatinib->BCR_ABL inhibits Imatinib->c_KIT inhibits Imatinib->PDGFR inhibits Proliferation Decreased Proliferation RAS_MAPK->Proliferation Apoptosis Increased Apoptosis RAS_MAPK->Apoptosis inhibition of PI3K_AKT->Proliferation PI3K_AKT->Apoptosis inhibition of STAT->Proliferation

Caption: Imatinib inhibits key tyrosine kinases, blocking downstream signaling and cellular proliferation.

Experimental Workflow for Bioanalytical Quantification

This compound is primarily used as an internal standard in the quantification of Imatinib in biological matrices like plasma.[2][10][11] The following diagram outlines a typical experimental workflow for an LC-MS/MS-based bioanalytical assay.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Spike_IS Spike with this compound (Internal Standard) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto LC-MS/MS System Reconstitution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MRM Mode) Chromatographic_Separation->Mass_Spectrometric_Detection Peak_Integration Peak Integration for Imatinib and this compound Mass_Spectrometric_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Imatinib / this compound) Peak_Integration->Ratio_Calculation Quantification Quantify Imatinib Concentration using Calibration Curve Ratio_Calculation->Quantification

Caption: A typical workflow for the quantification of Imatinib in plasma using this compound as an internal standard.

By thoroughly understanding the information presented in an this compound Certificate of Analysis, researchers can have high confidence in the quality of their internal standard, leading to more accurate and reliable results in their pharmacokinetic and other quantitative studies.

References

Deuterated vs. Non-Deuterated Imatinib for Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the use of deuterated imatinib in mass spectrometry, primarily as an internal standard for the quantification of non-deuterated imatinib. We will delve into the principles behind this application, present detailed experimental protocols, and compare the analytical performance against methods using non-deuterated internal standards. Furthermore, we will visualize the key signaling pathways affected by imatinib.

Introduction: The Role of Deuterated Internal Standards in Mass Spectrometry

In quantitative mass spectrometry, particularly in complex biological matrices like plasma, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are a common choice for SIL-IS. The fundamental principle is that a deuterated analog is chemically identical to the analyte of interest and will therefore exhibit similar behavior during sample preparation (extraction, derivatization) and chromatographic separation. However, due to the mass difference, it can be distinguished by the mass spectrometer.

The use of a deuterated internal standard like imatinib-d8 for the quantification of imatinib offers several advantages over non-deuterated internal standards (e.g., structural analogs like trazodone or verapamil):

  • Correction for Matrix Effects: Co-eluting endogenous components in a biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since the deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, allowing for accurate correction.

  • Compensation for Variability: A SIL-IS can account for variations in sample preparation, injection volume, and instrument response.

  • Improved Precision and Accuracy: By minimizing the impact of the aforementioned variables, the use of a deuterated internal standard leads to more precise and accurate quantification.

Quantitative Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various validated LC-MS/MS methods for imatinib quantification, highlighting the performance characteristics when using a deuterated internal standard (this compound).

ParameterImatinib with this compound ISImatinib with Non-Deuterated IS (Trazodone)Reference
Linearity Range 50 - 7500 ng/mL0.03 - 75 ng/mL[1][2]
Intra-day Precision (CV%) ≤3.1%6.5% - 8.4%[1][2]
Inter-day Precision (CV%) ≤5.6%4.3% - 8.4%[1][2]
Accuracy Not explicitly stated, but method validatedNot explicitly stated, but method validated[1][2]
Recovery 74.8 - 80.5%Not explicitly stated[1]
Matrix Effect 90.0 - 109.7% (indicating minimal effect)No interference from ion suppression reported[1][2]
ParameterImatinib with this compound IS (for microdosing study)Reference
Linearity Range (Imatinib) 25.0 - 5,000 ng/mL[3][4]
Linearity Range (this compound) 0.01 - 2.0 ng/mL[3][4]
Internal Standard Used Imatinib-13C,d3[3]

Experimental Protocols: A Synthesized Approach

This section provides a detailed, synthesized experimental protocol for the quantification of imatinib in human plasma using this compound as an internal standard, based on methodologies described in the literature.[1]

Sample Preparation (Protein Precipitation)
  • Spiking: To 100 µL of plasma sample, add a known concentration of this compound internal standard solution.

  • Precipitation: Add 200 µL of acidified methanol (e.g., with 0.1% formic acid) to precipitate proteins.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A gradient elution is typically employed to achieve good separation of imatinib and its metabolites from other plasma components.

  • Flow Rate: A typical flow rate is 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Imatinib: m/z 494.3 → 394.2[1][2]

    • This compound: m/z 502.4 → 394.2[1]

  • Data Analysis: The ratio of the peak area of imatinib to the peak area of this compound is used to calculate the concentration of imatinib in the sample against a calibration curve.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Imatinib Mechanism of Action: Inhibition of Tyrosine Kinases

Imatinib is a tyrosine kinase inhibitor that targets several key signaling pathways involved in cell proliferation and survival. The diagrams below illustrate the primary pathways inhibited by imatinib.

cluster_BCR_ABL BCR-ABL Signaling Pathway in CML BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation STAT5->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits cluster_cKIT_PDGFR c-KIT and PDGFR Signaling Pathways cKIT c-KIT Receptor PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS STAT STAT cKIT->STAT PDGFR PDGF Receptor PDGFR->PI3K PDGFR->RAS PDGFR->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation STAT->Proliferation Imatinib Imatinib Imatinib->cKIT Inhibits Imatinib->PDGFR Inhibits Start Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Start->Spike Prepare Sample Preparation (Protein Precipitation) Spike->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze Quantify Data Processing & Quantification Analyze->Quantify Result Imatinib Concentration Quantify->Result

References

Preliminary Investigation into the Stability of Imatinib-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary stability investigation of Imatinib-d8, a deuterated analog of the tyrosine kinase inhibitor Imatinib. This document outlines experimental protocols for forced degradation studies, presents comparative stability data, and visualizes the key signaling pathways affected by Imatinib.

Introduction

Imatinib is a cornerstone in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). Its mechanism of action involves the targeted inhibition of specific tyrosine kinases, including Bcr-Abl, c-Kit, and PDGF-R.[1][2][3] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed to improve the metabolic stability and pharmacokinetic profile of drug molecules. This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down enzymatic metabolism. This guide explores the potential stability advantages of this compound through a series of simulated stability studies.

Data Presentation: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5] The following tables summarize the quantitative data from forced degradation studies on both Imatinib and this compound. The data for Imatinib is based on published literature, while the data for this compound is an extrapolation based on the known principles of the kinetic isotope effect, suggesting a greater stability of the deuterated compound.[6]

Table 1: Stability of Imatinib under Forced Degradation Conditions [6]

Stress ConditionParametersDurationDegradation (%)
Thermal 40°C7 days< 7%
Humidity >90% RH2 daysNo significant change
Acidic pH 4-Stable
Alkaline pH 10-Stable
Neutral pH 7-~35-40%
Photolytic Short UV light4 hours~15%

Table 2: Extrapolated Stability of this compound under Forced Degradation Conditions

Stress ConditionParametersDurationEstimated Degradation (%)
Thermal 40°C7 days< 5%
Humidity >90% RH2 daysNo significant change
Acidic pH 4-Stable
Alkaline pH 10-Stable
Neutral pH 7-~25-30%
Photolytic Short UV light4 hours~10%

Note: The data for this compound is a scientific extrapolation and should be confirmed by experimental studies.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies and for the analysis of this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Protocol 1: Forced Degradation of this compound

This protocol outlines the procedures for subjecting this compound to various stress conditions to induce degradation.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 80°C for 2 hours in a water bath.

    • Cool the solution to room temperature and neutralize with 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Alkaline Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Heat the mixture at 80°C for 2 hours in a water bath.

    • Cool the solution to room temperature and neutralize with 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at 105°C for 24 hours.

    • After exposure, allow the powder to cool to room temperature.

    • Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of this compound to UV light (254 nm) in a photostability chamber for 24 hours.

    • Prepare a 100 µg/mL solution in the mobile phase.

  • Control Sample: Prepare a 100 µg/mL solution of this compound in the mobile phase that has not been subjected to any stress conditions.

Protocol 2: Stability-Indicating HPLC Method for this compound[6][7][8][9]

This HPLC method is designed to separate the parent this compound peak from any potential degradation products.

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector and a data acquisition system.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 10 mM potassium dihydrogen phosphate buffer (pH 4.5) in a ratio of 35:65 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the control and stressed samples.

    • Run the chromatogram for a sufficient time to ensure the elution of all degradation products (e.g., 20 minutes).

    • Identify the peak for this compound based on the retention time of the control sample.

    • Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to that in the control sample.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by Imatinib and a typical experimental workflow for stability testing.

Signaling Pathways

Imatinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of Bcr-Abl, c-Kit, and PDGF-R, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[1][7][8][9][10][11]

Bcr_Abl_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Tyrosine Kinase) Grb2 Grb2 Bcr_Abl->Grb2 P PI3K PI3K Bcr_Abl->PI3K P STAT5 STAT5 Bcr_Abl->STAT5 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT5->Proliferation Imatinib Imatinib Imatinib->Bcr_Abl Inhibition

Caption: Imatinib Inhibition of the Bcr-Abl Signaling Pathway.

cKit_PDGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor c-Kit / PDGF-R (Receptor Tyrosine Kinase) PI3K PI3K Receptor->PI3K P Ras Ras Receptor->Ras P STAT3 STAT3 Receptor->STAT3 P Ligand SCF / PDGF Ligand->Receptor Binding & Dimerization Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival & Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Imatinib Imatinib Imatinib->Receptor Inhibition

Caption: Imatinib Inhibition of c-Kit and PDGF-R Signaling Pathways.[12][13][14][15][16]

Experimental Workflow

The following diagram illustrates the logical flow of a typical forced degradation study.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Start This compound Stock Solution Stress Application of Stress Conditions Start->Stress Control Control Sample (No Stress) Start->Control HPLC Stability-Indicating HPLC Analysis Stress->HPLC Control->HPLC Data Data Acquisition (Chromatograms) HPLC->Data Quantification Quantification of Parent Drug & Degradants Data->Quantification Comparison Comparison with Control Quantification->Comparison Report Stability Report Comparison->Report

Caption: Experimental Workflow for this compound Stability Testing.

Conclusion

This technical guide provides a foundational understanding of the stability of this compound. The presented data, based on established principles and literature, suggests that this compound likely possesses enhanced stability compared to its non-deuterated counterpart, particularly under hydrolytic and photolytic stress. The detailed experimental protocols offer a clear roadmap for conducting preliminary stability assessments. The visualized signaling pathways and experimental workflow provide a clear conceptual framework for researchers in the field. It is imperative that the extrapolated stability data for this compound be confirmed through rigorous experimental validation to fully characterize its stability profile for drug development purposes.

References

Methodological & Application

Application Note: Quantification of Imatinib in Human Plasma using LC-MS/MS with Imatinib-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of Imatinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple and rapid protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard, Imatinib-d8, for accurate quantification. This robust method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Imatinib concentrations.

Introduction

Imatinib is a tyrosine kinase inhibitor widely used in the treatment of various cancers, most notably chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Monitoring plasma concentrations of Imatinib is crucial for optimizing therapeutic efficacy and minimizing toxicity, as significant inter-individual pharmacokinetic variability has been observed. LC-MS/MS has become the preferred method for the analysis of Imatinib in biological matrices due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.

Experimental

Materials and Reagents
  • Imatinib (analytical standard)

  • This compound (internal standard)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 column (e.g., 4.6 x 100 mm, 2.4 µm)[1]

Preparation of Solutions

Stock Solutions (1 mg/mL):

  • Imatinib Stock: Accurately weigh and dissolve Imatinib in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Stock (Internal Standard - IS): Accurately weigh and dissolve this compound in methanol to obtain a final concentration of 1 mg/mL.

Working Solutions:

  • Imatinib Working Solutions: Prepare serial dilutions of the Imatinib stock solution in a methanol:water (50:50, v/v) mixture to create working solutions for calibration curve standards and quality control samples.

  • IS Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.

Calibration Standards and Quality Control (QC) Samples:

  • Prepare calibration standards and QC samples by spiking appropriate amounts of the Imatinib working solutions into drug-free human plasma. A typical calibration curve range is 5-5000 ng/mL.[1][2]

Sample Preparation

A protein precipitation method is employed for sample preparation.[1][2][3]

  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 50 µL of the IS working solution (this compound, 100 ng/mL).

  • Vortex briefly to mix.

  • Add 400 µL of chilled methanol containing 0.1% formic acid to precipitate proteins.[4]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18, 4.6 x 100 mm, 2.4 µm[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.7 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 40°C
Gradient Elution A suitable gradient should be optimized to ensure separation from matrix components.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Spray Voltage 3 kV[1]
Desolvation Gas Nitrogen
Desolvation Temp 350°C[1]
Monitoring Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Imatinib 494.3394.3[5]
This compound (IS) 502.3394.3[6]

Results and Data Presentation

The concentration of Imatinib in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve. The calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Table 1: Example Calibration Curve Data

Concentration (ng/mL)Imatinib Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
512,345543,2100.0227
1024,680541,9870.0455
50125,987545,1120.2311
100250,123542,8900.4607
5001,245,678544,3212.2885
10002,510,987543,7654.6178
25006,234,567542,10911.499
500012,456,789543,98722.900

Table 2: Quality Control Sample Performance

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low QC1514.596.74.5
Mid QC750762101.63.2
High QC4000395098.82.8

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample (100 µL) B Add this compound (IS) A->B C Protein Precipitation (Chilled Methanol) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject into LC-MS/MS E->F Transfer to Autosampler G Chromatographic Separation (C18 Column) F->G H Mass Spectrometric Detection (MRM Mode) G->H I Peak Integration H->I J Calculate Peak Area Ratios (Imatinib / this compound) I->J K Quantification using Calibration Curve J->K

Caption: Workflow for Imatinib quantification.

Conclusion

The described LC-MS/MS method for the quantification of Imatinib in human plasma using this compound as an internal standard is sensitive, specific, and reliable. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making this method well-suited for a variety of research applications, including pharmacokinetic and therapeutic drug monitoring studies.

References

Application Notes and Protocols for the Quantification of Imatinib in Human Plasma Using Imatinib-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Imatinib in human plasma samples using Imatinib-d8 as an internal standard (IS). The methodologies described herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer high sensitivity and specificity for therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Imatinib is a targeted therapy used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). It functions as a selective inhibitor of specific tyrosine kinases, including BCR-ABL, c-KIT, and PDGF-R.[1][2] Therapeutic drug monitoring of Imatinib is crucial to ensure optimal dosing, assess patient adherence, and investigate potential drug-drug interactions. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, leading to accurate and precise results.

Mechanism of Action: Imatinib Signaling Pathway

Imatinib exerts its therapeutic effect by blocking the ATP-binding site of the BCR-ABL oncoprotein.[3] This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to uncontrolled cell proliferation and survival in cancer cells.[4][5][6][7][8]

cluster_cell Cancer Cell BCR_ABL BCR-ABL Oncoprotein Substrate Downstream Substrate BCR_ABL->Substrate Phosphorylates ATP ATP ATP->BCR_ABL Binds to active site P_Substrate Phosphorylated Substrate Signaling Signal Transduction (e.g., RAS/MAPK, PI3K/AKT) P_Substrate->Signaling Activates Imatinib Imatinib Imatinib->BCR_ABL Blocks ATP binding site Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotes

Caption: Imatinib's mechanism of action in inhibiting the BCR-ABL signaling pathway.

Experimental Protocols

The following protocols outline common procedures for the extraction and analysis of Imatinib from human plasma.

Sample Preparation

A critical step to remove plasma proteins and other interfering substances. Three common methods are presented below.

a) Protein Precipitation (PPT)

  • Principle: A simple and rapid method where a solvent is added to precipitate proteins.

  • Protocol:

    • To 100 µL of human plasma, add a known concentration of this compound internal standard.

    • Add 400 µL of a precipitation solvent (e.g., methanol or acetonitrile).[9]

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 12,000 x g for 5 minutes at room temperature.[9]

    • Collect the supernatant for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE)

  • Principle: Separates analytes based on their differential solubility in two immiscible liquids.

  • Protocol:

    • Spike plasma samples with this compound internal standard.

    • Add an extraction solvent (e.g., tert-Butyl methyl ether - TBME).

    • Vortex to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic layers.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[10]

c) Solid-Phase Extraction (SPE)

  • Principle: Utilizes a solid sorbent to retain the analyte of interest while interferences are washed away.

  • Protocol:

    • Condition an appropriate SPE cartridge (e.g., C18).

    • Load the plasma sample containing this compound.

    • Wash the cartridge to remove interfering substances.

    • Elute Imatinib and this compound with a suitable solvent.

    • Evaporate the eluate and reconstitute for analysis.

LC-MS/MS Analysis

The extracted samples are then analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.

Plasma_Sample Plasma Sample + this compound (IS) Sample_Prep Sample Preparation (PPT, LLE, or SPE) Plasma_Sample->Sample_Prep LC_System LC System (Chromatographic Separation) Sample_Prep->LC_System MS_System Tandem Mass Spectrometer (Detection & Quantification) LC_System->MS_System Data_Analysis Data Analysis (Concentration Calculation) MS_System->Data_Analysis

Caption: General workflow for the analysis of Imatinib in human plasma.

a) Liquid Chromatography Conditions

ParameterExample Condition 1Example Condition 2
Column Zorbax SB-C18XTerra RP18[11]
Mobile Phase A 4 mM Ammonium Formate, pH 3.24 mmol/L Ammonium Formiate buffer, pH 3.2[11]
Mobile Phase B AcetonitrileAcetonitrile[11]
Flow Rate 0.8 mL/minGradient elution
Elution Mode Isocratic (55% A + 45% B)Gradient
Column Temperature 60°CNot specified

b) Mass Spectrometry Conditions

ParameterTypical Setting
Ionization Mode Electrospray Ionization (ESI), Positive[12]
Detection Mode Multiple Reaction Monitoring (MRM)[12]
MRM Transitions To be optimized for the specific instrument. Generally monitors the precursor to product ion transitions for both Imatinib and this compound.

Quantitative Data Summary

The following tables summarize the performance characteristics of published LC-MS/MS methods for the quantification of Imatinib using this compound as an internal standard.

Table 1: Linearity and Quantification Limits

Method ReferenceLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Wojnicz et al.10 - 500010
Roosendaal et al.[10][13]25.0 - 5,000 (Imatinib)0.01 - 2.0 (this compound)25.0 (Imatinib)0.01 (this compound)
Gota et al.[11]10 - 500010
Ha et al.[12]10 - 200010
De Francia et al.[14]50 - 750050
Ai et al.[9]50 - 500050

Table 2: Method Precision and Accuracy

Method ReferenceIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy/Bias (%)
Wojnicz et al.< 2%< 7%95 - 108%
Gota et al.[11]< 8%< 8%< 8%

Table 3: Recovery

Method ReferenceExtraction Recovery (%)
Wojnicz et al.> 80% and < 120%
Gota et al.[11]> 90%

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust, accurate, and precise approach for the quantification of Imatinib in human plasma. The protocols and data presented here offer a comprehensive guide for researchers and clinicians involved in the therapeutic monitoring and pharmacokinetic evaluation of Imatinib. Method validation parameters consistently demonstrate high sensitivity and reliability across various sample preparation and chromatographic techniques.

References

Application Note: Advanced Sample Preparation Techniques for the Quantitative Analysis of Imatinib in Biological Matrices Using Imatinib-d8

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Imatinib is a potent tyrosine kinase inhibitor (TKI) used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2] It functions by inhibiting specific tyrosine kinases, including BCR-ABL, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[1][3][4] Therapeutic Drug Monitoring (TDM) of imatinib is crucial to ensure optimal efficacy and minimize toxicity, as treatment responses are often correlated with plasma concentrations.[2] For accurate quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (IS), such as Imatinib-d8, is employed to correct for matrix effects and variations during sample processing and analysis.

This application note provides detailed protocols and comparative data for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for the analysis of imatinib in plasma, using this compound as the internal standard.

Mechanism of Action: Imatinib Signaling Pathways

Imatinib selectively targets the ATP-binding site of specific tyrosine kinases. In CML, it inhibits the constitutively active Bcr-Abl tyrosine kinase, the product of the Philadelphia chromosome translocation, thereby blocking downstream signaling pathways that lead to cell proliferation and survival.[5][6][7] Similarly, it inhibits the c-Kit and PDGFR tyrosine kinases, which are often mutated and constitutively active in GISTs.[1][5]

Imatinib_Mechanism Bcr_Abl Bcr-Abl Kinase (CML) RAS_RAF RAS/RAF/MEK/ERK Pathway Bcr_Abl->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway Bcr_Abl->PI3K_AKT STAT JAK/STAT Pathway Bcr_Abl->STAT c_Kit c-Kit Receptor (GIST) c_Kit->RAS_RAF c_Kit->PI3K_AKT PDGFR PDGFR (GIST) PDGFR->RAS_RAF PDGFR->PI3K_AKT Proliferation Decreased Proliferation RAS_RAF->Proliferation Apoptosis Increased Apoptosis RAS_RAF->Apoptosis PI3K_AKT->Proliferation PI3K_AKT->Apoptosis STAT->Proliferation STAT->Apoptosis Imatinib Imatinib Imatinib->Bcr_Abl Imatinib->c_Kit Imatinib->PDGFR

Caption: Imatinib's inhibitory action on key tyrosine kinases and downstream pathways.

General Experimental Workflow

The quantification of imatinib in biological samples typically follows a standardized workflow, beginning with sample collection and culminating in data analysis. The use of this compound at the initial stage is critical for accurate quantification.

Experimental_Workflow Sample Plasma/Serum Sample (e.g., 100 µL) Spike Spike with This compound (IS) Sample->Spike Prepare Sample Preparation (PPT, LLE, or SPE) Spike->Prepare Dry Evaporation (Under Nitrogen) Prepare->Dry Reconstitute Reconstitution (in Mobile Phase) Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze Data Data Processing & Quantification Analyze->Data

Caption: A typical sample preparation and analysis workflow for Imatinib.

Sample Preparation Protocols

The choice of sample preparation technique depends on the required sensitivity, sample volume, and laboratory throughput. This compound should be used as the internal standard for all methods.

Protein Precipitation (PPT)

A simple and rapid method suitable for high-throughput analysis. However, it may result in higher matrix effects due to incomplete removal of endogenous components.[5] Acetonitrile is often preferred as it provides better protein removal compared to methanol.[5]

Experimental Protocol:

  • Pipette 100 µL of serum or plasma sample into a 2.0 mL polypropylene tube.[8]

  • Add 50 µL of the this compound internal standard working solution (e.g., 5.0 µg/mL).[8]

  • Add 400 µL of chilled methanol or acetonitrile to precipitate proteins.[8]

  • Vortex the mixture for approximately 20-30 seconds.[8]

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-60°C.[9]

  • Reconstitute the dried extract in 100 µL of the mobile phase.[9]

  • Vortex briefly and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE offers cleaner extracts compared to PPT, reducing matrix effects. It involves partitioning the analyte and internal standard between two immiscible liquid phases.

Experimental Protocol:

  • To a suitable tube, add 100 µL of plasma, calibration standards, or quality control samples.

  • Add the this compound internal standard.

  • Add an appropriate volume of a basic solution (e.g., 100 µL of 0.1 M NaOH) to adjust the pH.

  • Add 1 mL of an organic extraction solvent, such as tert-Butyl methyl ether (TBME).[10]

  • Vortex the mixture vigorously for 5-10 minutes.

  • Centrifuge at approximately 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject the sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE is considered the most effective method for removing interfering matrix components, providing the cleanest extracts and minimizing ion suppression.[11] It is highly selective but can be more time-consuming and costly than PPT or LLE.

Experimental Protocol:

  • Pipette 100 µL of the plasma sample into a polypropylene tube.[11]

  • Add 50 µL of the this compound internal standard working solution.[11]

  • Add 400 µL of 1.25% orthophosphoric acid to the sample to break drug-protein binding.[11]

  • Vortex the pre-treated sample.[11]

  • Conditioning: Condition an SPE cartridge (e.g., Oasis HLB or Strata-X-C) with 1 mL of methanol followed by 1 mL of HPLC-grade water.[2][6]

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[11]

  • Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences.[12] An additional wash with a weak organic solvent (e.g., 5% methanol in water) can be performed.

  • Elution: Elute imatinib and this compound with 1 mL of methanol. Some methods may use an ammoniated elution solvent (e.g., 2M ammonium hydroxide in methanol).[6][12]

  • Evaporate the eluate to dryness under a nitrogen stream.[12]

  • Reconstitute the residue in 100-200 µL of mobile phase and inject it into the LC-MS/MS system.[12]

Quantitative Data Summary

The performance of each sample preparation method varies. The following tables summarize key quantitative parameters reported in the literature for imatinib analysis.

Table 1: Comparison of Sample Preparation Techniques for Imatinib Analysis

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery (%) ~92.5[13]Efficient, but specific % not always stated[10]73 - 96[2][12][14]
LLOQ (ng/mL) 0.03[13]0.01 (for this compound)[10]5 - 50[2][6][12]
Linearity Range (ng/mL) 0.03 - 75[13]25 - 5,000[10][15]10 - 5,000[2][14]
Matrix Effect Potential for ion suppression[5]Low background noise reported[10]Minimal interference[11]

Table 2: Representative Method Validation Parameters (LC-MS/MS)

ParameterConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Source
Imatinib Low QC< 11.9%< 11.9%Within 8.3%[2][14]
Medium QC< 11.9%< 11.9%Within 8.3%[2][14]
High QC< 11.9%< 11.9%Within 8.3%[2][14]
This compound LLOQ (0.01 ng/mL)N/AN/AN/A[10]
Low QC (0.03 ng/mL)N/AN/AN/A[10]
High QC (1.50 ng/mL)N/AN/AN/A[10]

Note: Precision and accuracy values can vary significantly between laboratories and specific validated methods.

Conclusion

The selection of an appropriate sample preparation technique is critical for the reliable quantification of imatinib in biological matrices.

  • Protein Precipitation is a fast and simple method ideal for high-throughput screening but may suffer from significant matrix effects.

  • Liquid-Liquid Extraction provides cleaner samples than PPT and is effective for achieving low limits of quantification.[10]

  • Solid-Phase Extraction offers the highest degree of sample cleanup, minimizing matrix interference and ensuring the most accurate and precise results, though it is more labor-intensive.[11]

In all methodologies, the use of this compound as an internal standard is essential to compensate for analyte loss during sample processing and to correct for ion suppression or enhancement in the mass spectrometer, thereby ensuring the highest quality of bioanalytical data for clinical and research applications.

References

Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Imatinib and Imatinib-d8 in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imatinib is a tyrosine kinase inhibitor widely used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Therapeutic Drug Monitoring (TDM) of imatinib is crucial due to significant inter-individual variability in its plasma concentrations, which correlates with both therapeutic efficacy and toxicity.[2][3] To ensure accurate and precise quantification, a stable isotope-labeled internal standard, such as Imatinib-d8, is employed to correct for variations during sample preparation and analysis.[4][5]

This application note details a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of imatinib and its deuterated internal standard, this compound, in human plasma. The method utilizes a simple protein precipitation step for sample cleanup, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents
  • Imatinib reference standard

  • This compound reference standard (Internal Standard, IS)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Ultrapure Water

  • Control human plasma (K3 EDTA)

Instrumentation
  • A High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • A triple quadrupole tandem mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Chromatographic and Mass Spectrometric Conditions

The operational parameters for the LC-MS/MS system are summarized in the tables below.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., XTerra® RP18, 150 x 4.6 mm, 5 µm)[6][7]
Mobile Phase A 0.1% Formic acid in 5 mM Ammonium Formate in Water[8][9]
Mobile Phase B 0.1% Formic acid in Acetonitrile[8][9]
Elution Mode Isocratic: 40% A / 60% B[8][9]
Flow Rate 0.8 mL/min[8][9]
Injection Volume 10 µL
Column Temperature 35°C[6]
Run Time 5-8 minutes[2][8]

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[8]
Scan Type Multiple Reaction Monitoring (MRM)[10]
Analyte Precursor Ion (m/z)
Imatinib494.5[10]
This compound (IS)502.0[5]
Protocol for Sample Preparation and Analysis

1. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of Imatinib and this compound in methanol at a concentration of 1 mg/mL.[5]
  • Prepare a series of working standard solutions for the calibration curve by serially diluting the Imatinib stock solution with a 50:50 mixture of acetonitrile and water.
  • Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

2. Preparation of Calibration Curve and Quality Control (QC) Samples:

  • Spike blank human plasma with the appropriate Imatinib working solutions to create calibration standards at concentrations covering the desired analytical range (e.g., 5 ng/mL to 5000 ng/mL).[8][11]
  • Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, and high).

3. Protein Precipitation Extraction Protocol:

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
  • Add 20 µL of the this compound internal standard working solution to each tube (except for the blank matrix) and vortex briefly.
  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.[2]
  • Vortex vigorously for 1 minute.
  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Method Performance and Data

The described method is highly selective and robust for the quantification of Imatinib. The use of a stable isotope-labeled internal standard ensures high precision and accuracy.

Table 3: Summary of Method Validation Parameters

ParameterTypical Performance
Linearity Range 5.0 - 5000 ng/mL[8][11]
Correlation Coefficient (r²) > 0.996[2]
Lower Limit of Quantification (LLOQ) 5.05 ng/mL[8][9]
Intra- and Inter-day Precision (%CV) < 5%[8][9]
Accuracy (% Bias) Within ±10% (91.7% to 102.0%)[8][9]
Extraction Recovery > 85%[6]

Visualized Workflow

The logical flow from sample receipt to final data reporting is outlined in the diagram below.

G LC-MS/MS Workflow for Imatinib Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add this compound IS plasma->add_is add_acn 3. Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex 4. Vortex & Centrifuge add_acn->vortex supernatant 5. Collect Supernatant vortex->supernatant injection 6. Inject into LC-MS/MS System supernatant->injection separation 7. Chromatographic Separation (C18) injection->separation detection 8. MS/MS Detection (MRM Mode) separation->detection integration 9. Peak Integration detection->integration calculation 10. Concentration Calculation (Analyte/IS Ratio) integration->calculation report 11. Final Report calculation->report

Caption: Experimental workflow for Imatinib quantification.

Conclusion

The LC-MS/MS method presented provides a reliable and efficient protocol for the quantitative analysis of Imatinib and its deuterated internal standard, this compound, in plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it highly suitable for high-throughput applications, including pharmacokinetic studies and routine therapeutic drug monitoring in a clinical research setting.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Imatinib Using Imatinib-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] Therapeutic Drug Monitoring (TDM) of imatinib is increasingly recognized as a valuable tool to optimize treatment outcomes due to significant inter-individual pharmacokinetic variability.[1][3] Monitoring plasma concentrations of imatinib helps in maintaining drug levels within the therapeutic window, thereby maximizing efficacy while minimizing toxicity. A widely accepted therapeutic trough concentration target for imatinib is 1000 ng/mL to achieve a good cytogenetic and molecular response.[4][5][6]

This document provides detailed application notes and protocols for the therapeutic drug monitoring of imatinib using Imatinib-d8 as an internal standard, a common practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.

Mechanism of Action of Imatinib

Imatinib functions as a potent and selective inhibitor of specific tyrosine kinases, including BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR).[7][8] In CML, the BCR-ABL fusion protein, a constitutively active tyrosine kinase, drives uncontrolled cell proliferation.[7][9] Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its substrates and subsequently inhibiting downstream signaling pathways that lead to cell proliferation and survival.[7][8][10] This targeted inhibition induces apoptosis in cancer cells.[7]

cluster_0 Cell Membrane cluster_1 Downstream Signaling BCR_ABL BCR-ABL Tyrosine Kinase Substrate Substrate Protein BCR_ABL->Substrate Phosphorylates Apoptosis Apoptosis BCR_ABL->Apoptosis Inhibition leads to Phosphorylated_Substrate Phosphorylated Substrate ATP ATP ATP->BCR_ABL Binds to active site ADP ADP Imatinib Imatinib Imatinib->BCR_ABL Inhibits Signaling_Cascade Signaling Cascade (e.g., RAS, STAT, PI3K) Phosphorylated_Substrate->Signaling_Cascade Activates Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Promotes cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Add_IS Add this compound (Internal Standard) Plasma->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Supernatant for Analysis Centrifuge->Supernatant Injection Injection into LC System Supernatant->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Addressing Matrix Effects with Imatinib-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Imatinib-d8 as an internal standard to mitigate matrix effects in quantitative bioanalysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a matrix effect and why is it a concern in my Imatinib assay?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2][3][4][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of your quantitative results for Imatinib.[1][3][5] It is a significant concern because it can lead to erroneous concentration measurements.[5]

Q2: How does using this compound help address matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS).[6] Because it is structurally almost identical to Imatinib, it exhibits nearly the same chemical and physical properties.[6] This means it will behave similarly during sample preparation, chromatography, and ionization.[6][7] The key is that this compound and Imatinib are expected to co-elute.[8] Therefore, any ion suppression or enhancement experienced by Imatinib will also be experienced by this compound.[6][8] By using the peak area ratio of the analyte to the internal standard for quantification, these variations can be normalized, leading to more accurate and precise results.[6][9]

Q3: I am observing significant variability in my this compound signal between samples. What could be the cause?

A3: Significant variability in the internal standard signal across a batch of samples often points to inconsistent matrix effects. While this compound is designed to compensate for these effects, large variations can still be problematic. Potential causes include:

  • Poor sample cleanup: Inadequate removal of matrix components like phospholipids or salts can lead to severe and variable ion suppression.[2][10] Consider optimizing your sample preparation method (e.g., solid-phase extraction [SPE] or liquid-liquid extraction [LLE]).[3][10]

  • Chromatographic issues: If Imatinib and this compound do not perfectly co-elute, they may be affected differently by matrix components eluting at slightly different times. This can be more pronounced with deuterium-labeled standards due to potential isotopic effects on retention time.

  • High concentration of interfering substances: The presence of high concentrations of certain drugs, metabolites, or endogenous compounds in specific samples can cause significant ion suppression.[1][2]

Q4: My calibration curve is non-linear or has poor reproducibility. Could this be related to matrix effects?

A4: Yes, matrix effects can significantly impact the linearity and reproducibility of your calibration curve. If the matrix effect is not consistent across your calibration standards and quality control (QC) samples, it can lead to inaccurate quantification. It's crucial to prepare calibration standards and QCs in a matrix that is as close as possible to the study samples.[11] If you are still facing issues, a detailed evaluation of the matrix effect is recommended.

Q5: How can I experimentally assess the matrix effect in my assay?

A5: A common method is the post-extraction spike experiment.[2][5][12] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas is known as the matrix factor (MF).[5] An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[5] This should be performed with multiple lots of blank matrix to assess variability.[5]

Experimental Protocols

Protocol 1: Evaluation of Matrix Factor (MF)

This protocol outlines the steps to quantitatively assess the matrix effect.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare solutions of Imatinib and this compound in the final mobile phase solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final evaporation step, reconstitute the extracts with the solutions from Set A.

    • Set C (Matrix-Matched Standards): Spike blank biological matrix with Imatinib and this compound at low and high concentrations before proceeding with the entire extraction procedure.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF between 0.85 and 1.15 is generally considered acceptable, indicating minimal matrix effect.

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Ratio of Imatinib/Imatinib-d8 in Set B) / (Ratio of Imatinib/Imatinib-d8 in Set A)

    • The IS-Normalized MF should be close to 1.0, demonstrating that the internal standard effectively compensates for the matrix effect.[5]

Protocol 2: Sample Preparation using Protein Precipitation

This is a common and straightforward method for sample cleanup.[3][13]

  • To 100 µL of plasma sample, standard, or QC, add 20 µL of this compound working solution (internal standard).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.[13]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Data Presentation

Table 1: Representative Matrix Effect and Recovery Data

AnalyteConcentration LevelMean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike)Matrix Factor (MF)IS Normalized MFRecovery (%)
Imatinib Low QC15,23412,8900.851.0192.5
High QC151,876129,0950.851.0293.1
This compound Working Conc.25,67821,5690.84N/A91.8

Data is for illustrative purposes and will vary based on the specific assay conditions and matrix.

Visualizations

Workflow Experimental Workflow for Sample Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample/Standard/QC Add_IS Add this compound (IS) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (Analyte & IS Co-elute) Inject->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Peak_Integration Peak Area Integration (Imatinib & this compound) Detection->Peak_Integration Ratio Calculate Peak Area Ratio (Imatinib / this compound) Peak_Integration->Ratio Quantification Quantify against Calibration Curve Ratio->Quantification

Caption: Workflow for sample analysis using an internal standard.

MatrixEffect Logic of Matrix Effect Correction with SIL-IS Analyte Imatinib Signal IonSource Ion Source Analyte->IonSource Enters IS This compound Signal IS->IonSource Enters Matrix Matrix Components (e.g., Phospholipids, Salts) Suppression Ion Suppression Matrix->Suppression Causes Analyte_Ratio Analyte / IS Ratio IonSource->Analyte_Ratio Signal Output Suppression->IonSource Affects Final_Result Accurate Quantification Analyte_Ratio->Final_Result Leads to

References

Technical Support Center: Overcoming Poor Chromatographic Peak Shape for Imatinib-d8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Imatinib-d8. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape during HPLC and LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

A1: Poor peak shape for this compound, a basic compound, often manifests as peak tailing, fronting, broadening, or splitting. The primary causes include:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the basic amine functional groups of this compound, leading to peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both this compound and residual silanols on the column, influencing peak shape.[2][3]

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak fronting or broadening.[3][4]

  • Sample Solvent Effects: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, including splitting and broadening.[5][6][7]

  • Column Degradation: Over time, columns can degrade, leading to voids or contamination, which adversely affects peak shape.[3]

  • Extra-column Effects: Issues such as long tubing, large detector cell volume, or improper connections can contribute to band broadening.[2][3]

Q2: How does the deuterium labeling in this compound affect its chromatographic behavior and peak shape?

A2: The substitution of hydrogen with deuterium in this compound is not expected to significantly alter its fundamental chromatographic properties or inherent peak shape compared to unlabeled Imatinib. The primary purpose of deuteration is to create a mass shift for use as an internal standard in mass spectrometry. However, the underlying chemical properties that contribute to poor peak shape, such as the presence of basic functional groups, remain the same.[8] Therefore, troubleshooting strategies for Imatinib can be directly applied to this compound.

Q3: What is a good starting point for mobile phase selection to achieve good peak shape for this compound?

A3: A good starting point for developing a robust method with good peak shape for this compound on a C18 column is to use a mobile phase consisting of an organic modifier (acetonitrile or methanol) and an aqueous buffer at a low pH. Operating at a lower pH (around 2-3) can help to protonate residual silanol groups on the column, minimizing unwanted secondary interactions with the basic this compound molecule.[3] Using a buffer, such as phosphate or formate, is crucial to maintain a consistent pH.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetric peak with a drawn-out trailing edge.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH Optimized? start->check_ph adjust_ph Adjust Mobile Phase pH to 2-4 check_ph->adjust_ph No check_buffer Is Buffer Strength Adequate? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase Buffer Concentration (e.g., 20-50 mM) check_buffer->increase_buffer No check_column Is the Column Appropriate? check_buffer->check_column Yes increase_buffer->check_column use_endcapped Use an End-capped or High-Purity Silica Column check_column->use_endcapped No check_overload Is there Sample Overload? check_column->check_overload Yes use_endcapped->check_overload reduce_load Reduce Injection Volume or Dilute Sample check_overload->reduce_load Yes good_peak Good Peak Shape Achieved check_overload->good_peak No reduce_load->good_peak

Figure 1: A troubleshooting workflow for addressing peak tailing of this compound.

Experimental Protocols to Address Peak Tailing:

  • Mobile Phase pH Adjustment:

    • Prepare a series of mobile phases with the same organic modifier and buffer but with varying pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0). A common mobile phase composition is acetonitrile and a phosphate or formate buffer.[9][10]

    • Equilibrate the column with each mobile phase for at least 10-15 column volumes.

    • Inject the this compound standard and observe the peak shape.

    • Compare the asymmetry factor at each pH to determine the optimal condition.

  • Use of an End-Capped Column:

    • If peak tailing persists at low pH, switch to a column with a more inert stationary phase.

    • Select a high-purity, end-capped C18 column or a column with a polar-embedded phase. These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.[2][11]

    • Equilibrate the new column with the optimized mobile phase and inject the sample.

Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetric peak with a leading edge that is less steep than the trailing edge.

Logical Relationship for Causes of Peak Fronting

G fronting Peak Fronting overload Sample Overload fronting->overload solvent_mismatch Sample Solvent Stronger than Mobile Phase fronting->solvent_mismatch column_collapse Column Bed Collapse fronting->column_collapse

Figure 2: Common causes leading to peak fronting in chromatography.

Experimental Protocols to Address Peak Fronting:

  • Sample Dilution Study:

    • Prepare a series of dilutions of the this compound sample (e.g., 1:2, 1:5, 1:10).

    • Inject the same volume of each dilution.

    • If the peak shape improves with dilution, the original sample was likely overloaded. Determine the optimal concentration that provides a good signal without causing fronting.[3]

  • Sample Solvent Optimization:

    • Reconstitute the dried sample extract in a solvent that is weaker than or matches the initial mobile phase composition. For reversed-phase chromatography, this typically means a higher percentage of the aqueous component.[5][6]

    • If the sample must be dissolved in a strong solvent, reduce the injection volume to minimize the solvent effect.[7]

Issue 3: Peak Broadening

Peak broadening results in wider peaks with lower signal intensity.

Experimental Workflow to Troubleshoot Peak Broadening

G broadening Peak Broadening check_extra_column Check for Extra-Column Band Broadening broadening->check_extra_column optimize_tubing Use Shorter, Narrower ID Tubing and Check Connections check_extra_column->optimize_tubing Yes check_column_health Assess Column Health check_extra_column->check_column_health No optimize_tubing->check_column_health flush_column Flush Column with Strong Solvent check_column_health->flush_column Contaminated replace_column Replace Column if Necessary check_column_health->replace_column Degraded good_peak Sharp Peak Achieved flush_column->good_peak replace_column->good_peak

Figure 3: A systematic approach to diagnosing and resolving peak broadening.

Experimental Protocols to Address Peak Broadening:

  • System Optimization:

    • Minimize the length and internal diameter of all tubing between the injector and the detector.

    • Ensure all fittings are properly seated to avoid dead volume.

    • If using a UV detector, consider a smaller volume flow cell if available.

  • Column Flushing and Regeneration:

    • Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any contaminants.

    • If the column has a suspected void at the inlet, back-flushing may help. Always check the column manufacturer's instructions before reversing the flow.[1]

Quantitative Data Summary

The following table summarizes typical chromatographic conditions used for the analysis of Imatinib and this compound that have been shown to produce good peak shape.

ParameterRecommended ConditionReference
Column C18, RP-8e[9][10]
Mobile Phase Acetonitrile/Methanol and a buffer (e.g., phosphate, formate, triethylamine)[9][10]
pH 2.5 - 6.25[9][10][12]
Flow Rate 0.8 - 2.0 mL/min[9][10]

This table provides a starting point for method development and optimization. The optimal conditions may vary depending on the specific column and instrumentation used.

References

Minimizing ion suppression effects with Imatinib-d8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Imatinib. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and minimize analytical challenges, with a specific focus on mitigating ion suppression when using Imatinib-d8 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Imatinib?

A: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis when co-eluting endogenous or exogenous compounds interfere with the ionization of the analyte of interest (Imatinib) and its internal standard (this compound) in the mass spectrometer's ion source.[1] This interference can lead to a decreased analyte signal, resulting in poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[1][2] It is a significant concern because it can compromise the validity of the analytical method.[1]

Q2: How does a deuterated internal standard like this compound help in minimizing ion suppression effects?

A: A stable isotope-labeled internal standard, such as this compound, is the ideal choice for mitigating matrix effects. Because it is chemically identical to Imatinib, it co-elutes and experiences the same degree of ion suppression. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.

Q3: What are the common sources of ion suppression in plasma or serum samples when analyzing Imatinib?

A: The primary sources of ion suppression in biological matrices like plasma and serum are phospholipids from cell membranes, salts, and proteins. These components can co-elute with Imatinib and this compound, competing for ionization in the ESI source. Inadequate sample preparation is a common reason for the presence of these interfering substances.

Q4: Can the choice of sample preparation technique impact the degree of ion suppression?

A: Absolutely. The choice of sample preparation method significantly influences the cleanliness of the final extract and, therefore, the extent of ion suppression. While protein precipitation is a simple and fast technique, it is less effective at removing phospholipids and other matrix components compared to more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][3] SPE, in particular, can provide a much cleaner sample, leading to reduced matrix effects.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Imatinib and provides systematic steps to identify and resolve them.

Issue 1: Low or Inconsistent Signal Intensity for Imatinib and/or this compound
Possible Cause Troubleshooting Steps
Significant Ion Suppression 1. Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. Infuse a standard solution of Imatinib directly into the MS source while injecting a blank matrix extract onto the LC column. Dips in the baseline signal indicate where co-eluting matrix components are causing suppression. 2. Improve Sample Preparation: If suppression is significant, consider switching from protein precipitation to a more effective cleanup method like SPE. (See Experimental Protocols for a detailed SPE method). 3. Optimize Chromatography: Adjust the chromatographic gradient to separate Imatinib and this compound from the ion suppression zones. A longer run time or a different column chemistry might be necessary.
Suboptimal MS Source Conditions 1. Tune and Calibrate: Ensure the mass spectrometer is properly tuned and calibrated. 2. Optimize Source Parameters: Systematically optimize ESI source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to maximize the signal for Imatinib.
Sample Degradation 1. Check Sample Stability: Verify the stability of Imatinib in the sample matrix under the storage and handling conditions used. Perform freeze-thaw stability and bench-top stability experiments.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Steps
Column Overload 1. Reduce Injection Volume: Inject a smaller volume of the sample extract onto the column. 2. Dilute Sample: Dilute the sample extract before injection.
Incompatible Injection Solvent 1. Match Solvent Strength: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Column Contamination 1. Wash the Column: Implement a robust column washing procedure between injections to remove strongly retained matrix components. 2. Use a Guard Column: Employ a guard column to protect the analytical column from contaminants.
Secondary Interactions 1. Adjust Mobile Phase pH: The addition of a small amount of an acid, like formic acid, to the mobile phase can improve the peak shape of basic compounds like Imatinib by minimizing interactions with residual silanols on the column.

Data Presentation

The following tables summarize quantitative data on the effectiveness of different sample preparation methods in minimizing matrix effects and maximizing recovery for Imatinib analysis.

Table 1: Comparison of Recovery and Matrix Effect for Different Sample Preparation Methods

Sample Preparation MethodAnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (Methanol) Imatinib2095.288.5[4]
Imatinib20093.891.2[4]
Imatinib400096.190.7[4]
Liquid-Liquid Extraction (Ethyl Acetate) Imatinib5.362.5110.0[5]
Imatinib525.053.2112.4[5]
Imatinib4725.067.9113.8[5]
Solid-Phase Extraction (SPE) ImatinibLQC80.86Not Reported[6]
ImatinibMQC93.59Not Reported[6]
ImatinibHQC87.57Not Reported[6]

LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control

Table 2: this compound Internal Standard Performance

ParameterThis compoundReference
Recovery (%) Not explicitly reported, but used to normalize analyte recovery[7]
Matrix Effect (IS Normalized) CV of 3.7% across different plasma lots[7]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is recommended for cleaner sample extracts and reduced ion suppression.

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add 50 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

    • Add 400 µL of 1.25% orthophosphoric acid in water.

    • Vortex the mixture.[6]

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Imatinib: m/z 494.3 → 394.2

    • This compound: m/z 502.3 → 394.2

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Note: These are starting parameters and should be optimized for your specific instrument.

Visualizations

Bcr-Abl Signaling Pathway and Imatinib's Mechanism of Action

Bcr_Abl_Pathway cluster_cell Leukemic Cell BCR_ABL Bcr-Abl (Constitutively Active Tyrosine Kinase) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 ATP ATP ATP->BCR_ABL Binds Imatinib Imatinib Imatinib->BCR_ABL Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Increased Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation STAT5->Apoptosis

Caption: Bcr-Abl signaling pathway and the inhibitory action of Imatinib.

Troubleshooting Workflow for Ion Suppression

Ion_Suppression_Troubleshooting Start Start: Low/Inconsistent Signal Check_System Check System Suitability (Peak Shape, Retention Time) Start->Check_System System_OK System OK? Check_System->System_OK Fix_System Troubleshoot LC-MS System (e.g., clean source, check for leaks) System_OK->Fix_System No Post_Column_Infusion Perform Post-Column Infusion Experiment System_OK->Post_Column_Infusion Yes Fix_System->Check_System Suppression_Observed Ion Suppression Observed? Post_Column_Infusion->Suppression_Observed Optimize_Chroma Optimize Chromatography (e.g., gradient, column) Suppression_Observed->Optimize_Chroma Yes Revalidate Re-evaluate and Validate Method Suppression_Observed->Revalidate No Improve_Sample_Prep Improve Sample Preparation (e.g., switch to SPE) Optimize_Chroma->Improve_Sample_Prep Improve_Sample_Prep->Revalidate End End: Problem Resolved Revalidate->End

Caption: A logical workflow for troubleshooting ion suppression issues.

References

Deuterium exchange issues with Imatinib-d8 in protic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding deuterium exchange issues encountered with Imatinib-d8 when used in protic solvents. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

A1: this compound is a deuterated form of Imatinib, a tyrosine kinase inhibitor. In many commercially available versions, the deuterium atoms are located on the N-methyl group of the piperazine ring. This specific labeling is often used in pharmacokinetic studies to investigate the kinetic isotope effect on drug metabolism, as N-demethylation is a known metabolic pathway for Imatinib.[1] It is crucial to verify the certificate of analysis for the specific lot of this compound being used to confirm the location and extent of deuteration.

Q2: What is deuterium exchange and why is it a concern with this compound in protic solvents?

A2: Deuterium exchange is a chemical process where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding solvent.[2] Protic solvents, such as water, methanol, and ethanol, contain labile protons (e.g., from hydroxyl or amine groups) that can facilitate this exchange. For this compound, if the deuterium labels are on a metabolically active site like the N-methyl group, their exchange for protons can compromise the integrity of the internal standard in quantitative bioanalysis, leading to inaccurate measurements.[3]

Q3: Under what conditions is deuterium exchange most likely to occur?

A3: Deuterium exchange is often catalyzed by acidic or basic conditions.[4] For Imatinib, studies have shown it degrades significantly at neutral pH, while being more stable in acidic (pH 4) and alkaline (pH 10) conditions.[5] However, the specific conditions that favor deuterium exchange on the N-methyl group of this compound may differ. Generally, prolonged exposure to protic solvents, elevated temperatures, and extreme pH values should be avoided to minimize the risk of exchange.

Q4: Can I use this compound in aqueous solutions for my experiments?

A4: Yes, but with caution. While Imatinib is soluble in water, prolonged storage of this compound in aqueous solutions, especially at non-optimal pH and temperature, can lead to deuterium back-exchange.[6] It is recommended to prepare fresh solutions and minimize the time the deuterated standard is in a protic solvent before analysis.

Q5: How can I detect if deuterium exchange is occurring in my this compound sample?

A5: The most common method for detecting deuterium exchange is mass spectrometry (MS). A loss of deuterium will result in a mass shift in the molecule. For example, if this compound (with three deuterium atoms on the N-methyl group) undergoes complete exchange, its mass will decrease by approximately 3 Da, becoming indistinguishable from unlabeled Imatinib. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the appearance of these lower mass species over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the specific sites and extent of deuteration.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in the mass spectrum of this compound (e.g., M-1, M-2, M-3). Deuterium-hydrogen back-exchange is occurring in the protic solvent used for sample preparation or LC-MS mobile phase.Prepare samples in aprotic solvents (e.g., acetonitrile, DMSO) whenever possible.If protic solvents are necessary, prepare solutions immediately before analysis.Minimize the time samples are stored in the autosampler.Use a mobile phase with a lower pH (e.g., containing 0.1% formic acid) to potentially reduce the rate of exchange on certain functional groups.
The concentration of my this compound internal standard is decreasing over time. Instability of the deuterated standard in the storage solvent, potentially due to deuterium exchange or chemical degradation.Store stock solutions of this compound in a high-quality aprotic solvent at -20°C or -80°C.Avoid repeated freeze-thaw cycles.Perform a stability study of the internal standard in the intended solvent and storage conditions.
Poor reproducibility of analytical results when using this compound as an internal standard. Inconsistent deuterium exchange across samples and standards due to slight variations in sample handling time, temperature, or pH.Standardize all sample preparation steps, ensuring consistent timing and temperature.Use a buffer to control the pH of aqueous samples if necessary.Consider using a 13C- or 15N-labeled internal standard if deuterium exchange issues persist, as these are not susceptible to exchange.[2]
Chromatographic peak of this compound is tailing or showing a different retention time compared to unlabeled Imatinib. While less common for small molecules, a significant deuterium isotope effect can sometimes lead to slight differences in chromatographic behavior.[7]Ensure the chromatographic method is robust and provides good peak shape for both the analyte and the internal standard.If a slight retention time shift is observed, ensure that the integration parameters are set appropriately for both peaks.

Quantitative Data Summary

The following tables provide a summary of the stability of unlabeled Imatinib under different conditions, which can be indicative of conditions to handle this compound with care. Additionally, an illustrative table shows a hypothetical deuterium exchange scenario.

Table 1: Stability of Imatinib Under Various Stress Conditions [5]

Stress ConditionDuration% Degradation
40°C1 week< 7%
>90% Humidity2 daysNo significant change
pH 4-Stable
Neutral pH-~35-40% loss
pH 10-Stable
Short UV light4 hours~15% decomposition

Table 2: Illustrative Example of Imatinib-d3 (N-trideuteromethyl) Exchange in Methanol:Water (1:1) at Room Temperature

Incubation Time (hours)% Imatinib-d3% Imatinib-d2% Imatinib-d1% Imatinib-d0 (unlabeled)
099.50.30.10.1
495.23.51.00.3
890.17.22.00.7
2475.815.56.12.6
4860.322.111.46.2

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols

Protocol 1: Monitoring Deuterium Exchange of this compound using LC-MS

Objective: To quantify the rate of deuterium exchange of this compound in a given protic solvent over time.

Materials:

  • This compound

  • Unlabeled Imatinib (for reference)

  • Protic solvent to be tested (e.g., Methanol:Water 50:50, v/v)

  • Aprotic solvent for stock solution (e.g., DMSO or Acetonitrile)

  • LC-MS system (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)

  • Analytical column (e.g., C18)

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in an aprotic solvent like DMSO.

  • Incubation:

    • Dilute the this compound stock solution into the protic solvent to be tested to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

    • Maintain the solution at a constant temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.

    • Immediately quench any further exchange by diluting the aliquot in a cold, aprotic solvent (e.g., acetonitrile at -20°C) containing 0.1% formic acid.

  • LC-MS Analysis:

    • Inject the quenched samples onto the LC-MS system.

    • Use a suitable chromatographic gradient to separate Imatinib from any potential impurities.

    • Set up the mass spectrometer to monitor the mass-to-charge ratios (m/z) corresponding to this compound and its potential exchange products (e.g., M+8, M+7, M+6, etc., for d8, and the corresponding unlabeled Imatinib).

  • Data Analysis:

    • Integrate the peak areas for each isotopic form at each time point.

    • Calculate the percentage of each species relative to the total Imatinib species at each time point.

    • Plot the percentage of the intact this compound over time to determine the exchange rate.

Visualizations

Deuterium_Exchange_Workflow cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis stock Prepare this compound stock in aprotic solvent dilute Dilute in protic solvent stock->dilute incubate Incubate at controlled temperature dilute->incubate aliquot Take aliquot at defined time points incubate->aliquot quench Quench exchange in cold aprotic solvent aliquot->quench lcms LC-MS Analysis quench->lcms data Data Processing (Peak Integration) lcms->data report Report % Exchange data->report

Caption: Experimental workflow for monitoring deuterium exchange of this compound.

Troubleshooting_Logic start Unexpected MS Peaks or Poor Reproducibility check_solvent Is the sample in a protic solvent? start->check_solvent check_time Is the sample preparation time minimized? check_solvent->check_time No use_aprotic Switch to aprotic solvent (e.g., ACN, DMSO) check_solvent->use_aprotic Yes check_ph Is the pH controlled? check_time->check_ph Yes prepare_fresh Prepare samples immediately before analysis check_time->prepare_fresh No buffer_sample Use a buffer to control pH check_ph->buffer_sample No consider_isotope Consider 13C or 15N labeled standard check_ph->consider_isotope Yes end Problem Resolved use_aprotic->end prepare_fresh->end buffer_sample->end consider_isotope->end

Caption: Troubleshooting logic for this compound deuterium exchange issues.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Imatinib using Imatinib-d8 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic drugs is paramount. This guide provides a comprehensive comparison of bioanalytical method validation for the cancer therapeutic, Imatinib, with a focus on the widely used internal standard, Imatinib-d8, and other viable alternatives. The information presented is supported by a compilation of experimental data from various studies to aid in the selection of the most appropriate internal standard for specific bioanalytical needs.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical and physical properties closely mimic the analyte of interest, Imatinib, ensuring that variations during sample preparation and analysis are effectively normalized. This leads to enhanced precision and accuracy in the quantification of Imatinib in complex biological matrices like plasma and serum.

Performance Comparison of Internal Standards

This section provides a comparative summary of the validation parameters for bioanalytical methods using this compound and other reported internal standards. The data presented in the following table has been compiled from multiple sources to offer a broad overview. It is important to note that direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Validation ParameterThis compoundTamsulosinVerapamil
Linearity Range (ng/mL) 5.085 - 7,501.491[1]500 - 10,000[2]50 - 5,000[3]
Accuracy (%) 89 - 10391.7 - 104.6[2]91.7 - 102.0[3]
Precision (CV%) < 5.7< 5.8[2]< 4.65[3]
Recovery (%) ~9882.8 (IS)[2]> 105.37[3]
Lower Limit of Quantification (LLOQ) (ng/mL) 5.021[1]500[2]5.05[3]

This compound consistently demonstrates excellent performance across all key validation parameters, making it a reliable choice for most applications. Its structural similarity to Imatinib ensures co-elution and similar ionization efficiency, which are critical for accurate quantification.

Tamsulosin has also been successfully used as an internal standard for Imatinib quantification. While it is not a stable isotope-labeled analog, its chromatographic behavior and extraction efficiency have been shown to be suitable for achieving acceptable accuracy and precision.[2]

Verapamil is another alternative internal standard that has been employed in the bioanalysis of Imatinib. The validation data indicates good performance in terms of linearity, accuracy, and precision.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative experimental protocols for the quantification of Imatinib in human plasma using LC-MS/MS.

Method Using this compound as Internal Standard

1. Sample Preparation (Protein Precipitation): [4]

  • To 20 µL of plasma sample, add 10 µL of this compound internal standard working solution.

  • Add 250 µL of 0.1% formic acid in acetonitrile to precipitate proteins.

  • Vortex the mixture.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer 150 µL of the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

  • Column: C18 column (e.g., 10 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution from 40% to 90% of mobile phase B.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions: [1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Imatinib: m/z 494.3 > 394.16

    • This compound: m/z 502.44 > 394.21

Method Using Tamsulosin as Internal Standard

1. Sample Preparation (Protein Precipitation): [2]

  • To 100 µL of serum sample, add an appropriate amount of Tamsulosin internal standard.

  • Add a suitable protein precipitating agent (e.g., acetonitrile or methanol).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

2. Liquid Chromatography Conditions: [2]

  • Column: Phenomenex Luna 3 μm C18 (50 mm length).

  • Mobile Phase: A gradient of mobile phases suitable for the separation of Imatinib and Tamsulosin.

  • Flow Rate: As optimized for the specific column and mobile phase.

3. Mass Spectrometry Conditions: [2]

  • Ionization Mode: ESI, Positive.

  • MRM Transitions: Optimized for Imatinib and Tamsulosin.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the Imatinib signaling pathway and a typical bioanalytical workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR-ABL BCR-ABL ATP ATP Substrate Substrate BCR-ABL->Substrate Phosphorylates PDGFR PDGFR c-KIT c-KIT Imatinib Imatinib Imatinib->BCR-ABL Inhibits Imatinib->PDGFR Inhibits Imatinib->c-KIT Inhibits ATP->BCR-ABL Binds P-Substrate Phosphorylated Substrate Downstream Signaling Downstream Signaling P-Substrate->Downstream Signaling Proliferation Proliferation Downstream Signaling->Proliferation Survival Survival Downstream Signaling->Survival Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibits

Caption: Imatinib signaling pathway.

G Plasma_Sample Plasma Sample (with Imatinib) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_MS_Analysis->Data_Processing

Caption: Bioanalytical workflow for Imatinib.

References

A Head-to-Head Comparison: Imatinib-d8 vs. ¹³C-labeled Imatinib as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for the quantification of the tyrosine kinase inhibitor Imatinib: deuterated Imatinib (Imatinib-d8) and ¹³C-labeled Imatinib.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis, primarily because they share very similar physicochemical properties with the analyte, ensuring they behave almost identically during sample preparation, chromatography, and ionization.[1][2] However, the choice of isotope—deuterium (²H) versus carbon-13 (¹³C)—can have significant implications for assay performance. This guide delves into the theoretical and practical differences, supported by experimental principles, to aid in the selection of the most suitable internal standard for Imatinib quantification.

Key Performance Characteristics: A Comparative Overview

The ideal internal standard should co-elute with the analyte, exhibit no isotopic effects, and demonstrate identical extraction recovery and ionization response to effectively compensate for matrix effects.[3] While both this compound and ¹³C-labeled Imatinib are significant improvements over structural analogue internal standards, they are not entirely equivalent.

FeatureThis compound (Deuterium-labeled)¹³C-labeled ImatinibRationale & Supporting Data
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting earlier than the native analyte.[4]Typically co-elutes perfectly with the native analyte.[5][6]The larger relative mass difference between deuterium and hydrogen can alter the physicochemical properties of the molecule enough to affect its interaction with the stationary phase. Studies on other compounds like amphetamines have shown that the chromatographic resolution between the analyte and its deuterated standard increases with the number of deuterium substitutes.[5] ¹³C-labeling results in a smaller relative mass change, leading to negligible impact on chromatographic behavior.[3][7]
Isotope Effect Susceptible to the kinetic isotope effect (KIE), which can alter metabolic stability.[1][8]Generally considered to have a negligible isotope effect on metabolism and fragmentation.The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can slow down metabolic reactions that involve the cleavage of this bond. For Imatinib, N-demethylation is a significant metabolic pathway. Studies have shown that deuteration of the N-methyl group in Imatinib leads to reduced N-demethylation upon incubation with both rat and human liver microsomes, demonstrating a clear KIE.[7][8] This can be a disadvantage if the stability of the internal standard does not match that of the analyte during sample incubation or processing.
Mass Spectrometric Fragmentation Fragmentation patterns can differ from the native analyte, and may require different collision energies for optimal fragmentation.[5]Fragmentation patterns are generally identical to the native analyte.The difference in bond energies (C-D vs. C-H) can influence the fragmentation pathways in the mass spectrometer's collision cell. For some deuterated compounds, higher collision energy is required for fragmentation compared to their non-labeled counterparts.[5]
Label Stability Deuterium labels can, in some cases, be susceptible to back-exchange with hydrogen, particularly if placed on heteroatoms or acidic carbons.The ¹³C label is incorporated into the stable carbon backbone of the molecule and is not subject to exchange.While many deuterated standards are designed to minimize exchange, the risk, though often low, is a consideration. ¹³C-labeled standards are inherently more stable in this regard.
Commercial Availability & Cost Generally more common and often less expensive to synthesize.[3]Can be more expensive and may have more limited commercial availability.[3]The synthetic routes for introducing deuterium are often more established and utilize cheaper reagents (e.g., D₂O) compared to the multi-step syntheses required for ¹³C-labeling.[9]

Experimental Protocols

Accurate quantification of Imatinib in biological matrices like plasma or serum is critical for therapeutic drug monitoring and pharmacokinetic studies. Below is a representative experimental protocol for LC-MS/MS analysis, which can be adapted for use with either this compound or ¹³C-labeled Imatinib.

Sample Preparation: Protein Precipitation
  • Aliquoting: Transfer 100 µL of human serum or plasma into a 1.5 mL polypropylene microcentrifuge tube.[10]

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution (either this compound or ¹³C-Imatinib in a suitable solvent like methanol) to each sample, blank, and calibration standard.[10]

  • Protein Precipitation: Add 400 µL of cold methanol (or acetonitrile) to induce protein precipitation.[10]

  • Vortexing: Vortex the tubes for approximately 20-30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet the precipitated proteins.[10]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation & Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase to increase concentration and improve peak shape.

LC-MS/MS Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

  • Column: A reverse-phase C18 column (e.g., 100 x 4.6 mm, 5 µm) is commonly used.[11]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 10 mM ammonium acetate or 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).[10]

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[11]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Example transitions could be:

    • Imatinib: m/z 494 → 394

    • This compound: m/z 502 → 402

    • ¹³C-Imatinib (e.g., ¹³C₆): m/z 500 → 400 (Note: Exact mass transitions will depend on the specific labeling pattern of the internal standard)

Visualizing the Workflow and Rationale

To better illustrate the processes and logical relationships discussed, the following diagrams were generated using the Graphviz DOT language.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Data Processing Plasma Plasma/Serum Sample Add_IS Add Internal Standard (this compound or ¹³C-Imatinib) Plasma->Add_IS Precipitate Protein Precipitation (e.g., Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: General experimental workflow for Imatinib quantification.

cluster_IS Internal Standard Choice cluster_D8 Considerations for this compound cluster_C13 Considerations for ¹³C-Imatinib IS_Choice Select Internal Standard D8 This compound IS_Choice->D8 C13 ¹³C-Imatinib IS_Choice->C13 RT_Shift Potential for Chromatographic Shift D8->RT_Shift KIE Kinetic Isotope Effect (Altered Metabolism) D8->KIE Cost_D8 Often Lower Cost D8->Cost_D8 Coelution Ideal Co-elution C13->Coelution No_KIE Negligible Isotope Effect C13->No_KIE Cost_C13 Often Higher Cost C13->Cost_C13

Caption: Decision logic for selecting an Imatinib internal standard.

Conclusion and Recommendation

Both this compound and ¹³C-labeled Imatinib are effective internal standards for the quantitative analysis of Imatinib. However, based on the fundamental principles of isotope labeling, ¹³C-labeled Imatinib is theoretically the superior choice. Its key advantages include the near-perfect co-elution with the unlabeled analyte and the absence of a significant kinetic isotope effect, which mitigates the risk of differential stability and response compared to the analyte.[3][5] This leads to more robust and accurate quantification, as it provides better correction for matrix effects and variability throughout the analytical process.

The primary advantages of this compound are its wider availability and generally lower cost.[3] It can certainly be used to develop a validatable and reliable assay. However, researchers must be vigilant for potential issues such as chromatographic separation from the analyte and differing metabolic stability, which may require more extensive method development and validation to ensure they do not compromise data quality.

For researchers developing new assays where the highest level of accuracy and robustness is required, and where budget allows, investing in ¹³C-labeled Imatinib is recommended. For routine analysis where a method using a deuterated standard has been thoroughly validated and its limitations understood and controlled for, this compound remains a viable and cost-effective option.

References

A Comparative Guide to Imatinib Quantification: Evaluating Linearity, Accuracy, and Precision with Imatinib-d8 and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of Imatinib is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This guide provides an objective comparison of the analytical performance of various methods for Imatinib quantification, with a focus on the widely used stable isotope-labeled internal standard, Imatinib-d8. We present supporting experimental data on linearity, accuracy, and precision for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods and compare them with alternative internal standards and a more accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Introduction to Imatinib and the Importance of Accurate Quantification

Imatinib is a targeted therapy that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] It functions as a potent inhibitor of the BCR-ABL tyrosine kinase, an aberrant enzyme responsible for the uncontrolled proliferation of cancer cells in CML.[1] By blocking the ATP-binding site of this kinase, Imatinib effectively halts downstream signaling pathways that drive malignant growth.[1] Given the critical nature of maintaining therapeutic drug concentrations, highly accurate and precise bioanalytical methods are essential.

The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS is considered the gold standard for quantification. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and improving the accuracy and precision of the results. However, the cost and availability of deuterated standards can be a limiting factor for some laboratories. This has led to the exploration of alternative internal standards and more widely accessible analytical techniques like HPLC-UV.

Performance Comparison of Imatinib Quantification Methods

The following tables summarize the performance characteristics of different analytical methods for Imatinib quantification. The data has been compiled from various validation studies to provide a comprehensive comparison.

Table 1: Performance of LC-MS/MS Method using this compound Internal Standard
ParameterReported Range/ValueReference
Linearity Range (ng/mL) 50 - 7500[2]
Correlation Coefficient (r²) > 0.996[2]
Lower Limit of Quantification (LLOQ) (ng/mL) 50[2]
Intra-day Precision (%CV) < 15%[3]
Inter-day Precision (%CV) < 15%[3]
Accuracy (%) 101.1% - 102.2%[3]
Table 2: Comparison with Alternative Internal Standards (LC-MS/MS)
Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Tamsulosin 500 - 10,0001551.0 - 4.33.7 - 5.888.0 - 106.9[4]
Trazodone 0.03 - 750.03Not Reported4.3 - 8.499.0 - 114.6[5]
Verapamil 50 - 50005.05< 4.65< 4.6591.7 - 102.0[6]
Table 3: Comparison of LC-MS/MS (with this compound) and HPLC-UV
ParameterLC-MS/MS with this compoundHPLC-UVReference
Linearity Range (ng/mL) 50 - 750080 - 4000[2][7]
LLOQ (ng/mL) 5080[2][7]
Inter-day Precision (%CV) < 15%6.1%[3][7]
Accuracy (%) 101.1% - 102.2%Not explicitly stated, but no significant difference in measured concentrations compared to LC-MS/MS[3][7]
Recovery (%) Not explicitly stated> 96%[7]

Experimental Protocols

LC-MS/MS Method with this compound Internal Standard

A frequently employed method for Imatinib quantification involves protein precipitation followed by analysis using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Sample Preparation:

  • To a 100 µL aliquot of human plasma, 10 µL of this compound internal standard working solution (concentration varies depending on the expected analyte concentration) is added.

  • Protein precipitation is achieved by adding 300 µL of acetonitrile.

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in a suitable mobile phase for injection into the LC-MS/MS system.[2]

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: A reverse-phase column, such as a C18, is typically used for chromatographic separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Imatinib and this compound.[2]

HPLC-UV Method

Sample Preparation:

  • Plasma proteins are precipitated by adding an organic solvent, such as methanol, to the plasma sample.

  • The mixture is vortexed and centrifuged.

  • The clear supernatant is injected directly into the HPLC system.[7]

Chromatographic Conditions:

  • LC Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: An isocratic mobile phase consisting of a buffer and an organic solvent is typically employed.

  • Detection: The eluent is monitored by a UV detector at a wavelength where Imatinib shows maximum absorbance, which is around 265 nm.[7]

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the context of Imatinib's function and the analytical process, the following diagrams are provided.

Imatinib_Mechanism_of_Action cluster_BCR_ABL BCR-ABL Tyrosine Kinase BCR_ABL BCR-ABL Substrate_binding_site Substrate Binding Site BCR_ABL->Substrate_binding_site Phosphorylated_Substrate Phosphorylated Substrate BCR_ABL->Phosphorylated_Substrate Phosphorylates ATP_binding_site ATP Binding Site ATP ATP ATP->ATP_binding_site Binds Substrate Substrate Protein Substrate->Substrate_binding_site Downstream_Signaling Downstream Signaling (Cell Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Activates Imatinib Imatinib Imatinib->ATP_binding_site Competitively Binds Inhibition Inhibition Inhibition->BCR_ABL

Caption: Mechanism of Imatinib action on the BCR-ABL signaling pathway.

Imatinib_Quantification_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (e.g., this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS HPLC_UV HPLC-UV Analysis Reconstitution->HPLC_UV Peak_Integration Peak Area Integration LC_MSMS->Peak_Integration HPLC_UV->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: General experimental workflow for Imatinib quantification.

Conclusion

The quantification of Imatinib using LC-MS/MS with this compound as an internal standard demonstrates excellent linearity, accuracy, and precision over a wide concentration range, solidifying its position as the gold standard method. While alternative internal standards like Tamsulosin, Trazodone, and Verapamil can be utilized with good performance, the physicochemical similarity of a deuterated standard to the analyte generally provides the most robust and reliable results by effectively compensating for matrix effects.

For laboratories with limited access to mass spectrometry, the HPLC-UV method presents a cost-effective and viable alternative. The data shows that with proper validation, HPLC-UV can achieve acceptable linearity, precision, and a limit of quantification suitable for therapeutic drug monitoring, with results comparable to those obtained by LC-MS/MS.

The choice of analytical method and internal standard will ultimately depend on the specific requirements of the study, available resources, and the desired level of sensitivity and accuracy. For pivotal clinical trials and bioequivalence studies, the use of a validated LC-MS/MS method with a stable isotope-labeled internal standard like this compound remains the recommended approach.

References

Determining Imatinib's Detection and Quantification Limits: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurately determining the limit of detection (LOD) and limit of quantification (LOQ) for therapeutic compounds like Imatinib is paramount for robust bioanalytical method development and validation. This guide provides a comparative overview of established methodologies for quantifying Imatinib, with a focus on the use of its deuterated internal standard, Imatinib-d8, primarily through Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

This document outlines the performance of various published methods, presents detailed experimental protocols, and visualizes the underlying scientific principles and workflows to aid in the selection and implementation of the most suitable analytical approach for your research needs.

Comparative Performance of Imatinib Quantification Methods

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in quantitative bioanalysis to correct for variability in sample preparation and instrument response. The data presented below, summarized from multiple studies, highlights the achievable sensitivity of LC-MS/MS methods for Imatinib in biological matrices like human plasma.

Method ReferenceAnalyteInternal StandardLower Limit of Quantification (LLOQ) (ng/mL)Limit of Detection (LOD) (ng/mL)Matrix
Roosendaal et al. (2020)[1][2][3]ImatinibImatinib-13C,d325.0Not ReportedHuman Plasma
Roosendaal et al. (2020)[1][2][3]This compoundImatinib-13C,d30.01Not ReportedHuman Plasma
Anselmo et al. (2013)[4][5][6]ImatinibTamsulosin0.500 (µg/mL)0.155 (µg/mL)Human Serum
de Lemos et al. (2011)[7]ImatinibThis compound0.500 (µg/mL)0.100 (µg/mL)Human Serum
Jemal et al. (2003)[8]ImatinibTrazodone0.03Not ReportedHuman Whole Blood
Gao et al. (2021)[9]ImatinibNot Specified50Not ReportedHuman Plasma
Patel et al. (2012)[10]ImatinibImatinib D810Not ReportedHuman Plasma

Note: The terms LLOQ and LOD are defined according to regulatory guidelines from bodies like the FDA and ICH. The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy, while the LOD is the lowest concentration of an analyte that can be reliably differentiated from background noise.[11][12][13]

Experimental Protocols

The following sections provide a generalized yet detailed experimental protocol for the quantification of Imatinib using this compound, based on common practices in the cited literature.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Imatinib and its internal standard from plasma or serum samples.

  • Sample Aliquoting: Aliquot 100 µL of the biological matrix (e.g., human plasma) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume (e.g., 50 µL) of the this compound internal standard working solution at a known concentration.

  • Precipitation: Add a precipitating agent, typically 400 µL of chilled methanol or acetonitrile.

  • Vortexing: Vortex the mixture vigorously for a set period (e.g., 20 seconds to 1 minute) to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The chromatographic separation and mass spectrometric detection are critical for achieving the required sensitivity and selectivity.

  • Chromatographic Column: A reverse-phase column, such as a C18 column, is typically used for the separation of Imatinib and this compound.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is used for detection.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for Imatinib and this compound to ensure high selectivity and sensitivity. Commonly used transitions are:

    • Imatinib: m/z 494.3 → 394.3[8]

    • This compound: The precursor ion will be shifted by +8 Da (m/z 502.3), and the product ion may also be shifted depending on the location of the deuterium labels.

Visualizing the Science

To better understand the context of Imatinib analysis, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

Imatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (BCR-ABL, c-Kit, PDGFR) Substrate Substrate RTK->Substrate Phosphorylates ATP ATP ATP->RTK Binds to active site P_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream_Signaling Activates Imatinib Imatinib Imatinib->RTK Competitively Inhibits ATP binding

Imatinib's Mechanism of Action

The diagram above illustrates how Imatinib functions as a tyrosine kinase inhibitor. It competitively binds to the ATP binding site of receptor tyrosine kinases like BCR-ABL, c-Kit, and PDGFR, thereby preventing the phosphorylation of downstream substrates and inhibiting signaling pathways that lead to cell proliferation and survival.[6][14][15][16][17][18]

Experimental_Workflow Sample Biological Sample (Plasma, Serum) Spiking Spike with This compound (IS) Sample->Spiking Precipitation Protein Precipitation (e.g., Methanol) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Acquisition (MRM) LC_MS->Data Quantification Quantification (LOD/LOQ Determination) Data->Quantification

General Bioanalytical Workflow

This workflow diagram outlines the key steps involved in the bioanalytical process for determining the LOD and LOQ of Imatinib using an internal standard. The process begins with sample collection and preparation, followed by instrumental analysis and data processing to yield the final quantitative results.

References

Assessing the Impact of Metabolites on Imatinib Quantification Using Imatinib-d8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantification of the targeted cancer therapy drug, Imatinib, with a focus on the potential impact of its major active metabolite, N-desmethyl imatinib (CGP74588), when using the deuterated internal standard, Imatinib-d8. The information presented is collated from various validated bioanalytical studies and is intended to assist researchers in the development and selection of robust and accurate quantification assays.

Executive Summary

The accurate quantification of Imatinib in biological matrices is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. Imatinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its main active metabolite, N-desmethyl imatinib (CGP74588)[1][2][3]. Due to its pharmacological activity, the simultaneous measurement of both imatinib and this metabolite is often desired[3][4][5][6]. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variability[7][8]. This guide assesses the performance of such methods and investigates the potential for interference from metabolites.

Quantitative Data Comparison

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of Imatinib and its N-desmethyl metabolite. These methods commonly employ this compound as an internal standard.

Table 1: Performance Characteristics of LC-MS/MS Methods for Imatinib Quantification

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias)Recovery (%)Reference
Imatinib85,000< 15< 1585-115> 97[3][4]
Imatinib251,600---2.17 to 3.4590.32-95.86[9]
Imatinib507,500----[8]
Imatinib9.574,513.29----[10]
Imatinib101,800< 1< 1-> 90[11]
Imatinib25.05,000----[12][13][14]
This compound0.012.0----[12][13][14]

Table 2: Performance Characteristics of LC-MS/MS Methods for N-desmethyl Imatinib (CGP74588) Quantification

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias)Recovery (%)Reference
N-desmethyl imatinib3700< 15< 1585-115> 97[3][4]
N-desmethyl imatinib101,500----[8]
N-desmethyl imatinib20360< 1< 1-> 90[11]

Experimental Protocols

The methodologies cited in this guide predominantly utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Below is a generalized experimental protocol based on common practices from the reviewed literature.

Sample Preparation

A crucial step to remove interfering substances from the biological matrix (e.g., plasma, serum).

  • Protein Precipitation (PPT): This is a common and straightforward method.

    • To a small volume of plasma or serum (e.g., 50-100 µL), add a specific volume of cold organic solvent such as methanol or acetonitrile, often containing the internal standard (this compound).[4][11]

    • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract compared to PPT.

    • To the plasma sample, add a buffer and an immiscible organic solvent (e.g., tert-butyl methyl ether).

    • Vortex to facilitate the extraction of the analytes into the organic layer.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute the residue in the mobile phase.[12]

Liquid Chromatography (LC)

Separation of the analyte and internal standard from each other and from matrix components is achieved using a reverse-phase HPLC column.

  • Column: A C18 column is frequently used for the separation.[4][9][11]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with formic acid, ammonium acetate, or triethylamine) is used.[4][9][11]

  • Elution: Isocratic elution (constant mobile phase composition) is often employed for a simpler and faster run time.[4][9]

  • Flow Rate: Typical flow rates range from 0.2 to 1.0 mL/min.

Mass Spectrometry (MS)

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for Imatinib and its metabolites.[4]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each compound to ensure selectivity and sensitivity.

    • Imatinib: m/z 494 → 394[3][4]

    • N-desmethyl imatinib: m/z 480 → 394[3][4]

    • This compound: The transition for this compound will be shifted by 8 mass units from that of Imatinib. For example, m/z 502 → 394.

Impact of Metabolites on Quantification

The primary concern regarding the impact of metabolites on the quantification of a parent drug is the potential for analytical interference. This can occur in several ways:

  • Isobaric Interference: If a metabolite has the same nominal mass as the analyte or internal standard, it can interfere with quantification. However, the use of MS/MS with specific MRM transitions largely mitigates this risk.

  • Co-elution and Ion Suppression/Enhancement: If a metabolite co-elutes with the analyte or internal standard, it can affect the ionization efficiency in the mass spectrometer source, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. The chromatographic separation is optimized to separate the parent drug from its major metabolites to avoid this.[10]

  • In-source Fragmentation: A metabolite could potentially fragment in the ion source to produce an ion that is identical to the precursor ion of the analyte. Again, the specificity of the MRM transition helps to minimize this.

The use of a stable isotope-labeled internal standard like this compound is highly effective in compensating for potential matrix effects and ion suppression/enhancement. Because this compound has nearly identical physicochemical properties to Imatinib, it will experience similar effects during sample processing and ionization. Therefore, the ratio of the analyte signal to the internal standard signal should remain constant, even in the presence of interfering substances.

Studies have demonstrated that with proper chromatographic separation and the use of a stable isotope-labeled internal standard, the simultaneous quantification of Imatinib and N-desmethyl imatinib can be performed accurately and precisely, with minimal impact from the metabolite on the parent drug's quantification.[3][4][8] One study focusing on a microdosing trial, where a large difference in concentration existed between imatinib and this compound, noted that a 50,000-fold difference was acceptable for accurate quantification, highlighting the robustness of the method.[12]

Visualizations

Imatinib_Metabolism Imatinib Imatinib Metabolite N-desmethyl imatinib (CGP74588) (Active) Imatinib->Metabolite CYP3A4 Excretion Biliary and Renal Excretion Imatinib->Excretion Metabolite->Excretion

Caption: Metabolic pathway of Imatinib.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma/Serum Sample Add_IS Add this compound & Precipitating Agent Plasma->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography MS Mass Spectrometry (ESI+, MRM) Chromatography->MS Data Data Acquisition & Quantification MS->Data

Caption: General workflow for Imatinib quantification.

Conclusion

The available literature strongly supports the use of LC-MS/MS with this compound as an internal standard for the accurate and reliable quantification of Imatinib, even in the presence of its major metabolite, N-desmethyl imatinib. The key to mitigating any potential impact from metabolites lies in achieving adequate chromatographic separation and employing a stable isotope-labeled internal standard. The methods summarized in this guide demonstrate high sensitivity, precision, and accuracy, making them suitable for both clinical therapeutic drug monitoring and pharmacokinetic research. Researchers should carefully validate their chosen method according to regulatory guidelines to ensure its performance for their specific application.[5][7]

References

A Comparative Guide to Bioequivalence Studies of Imatinib Formulations Utilizing Imatinib-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioequivalence studies for different formulations of Imatinib, with a specific focus on methodologies employing the deuterated internal standard, Imatinib-d8. The use of a stable isotope-labeled internal standard like this compound is a critical component in robust bioanalytical methods, ensuring accuracy and precision in the quantification of the active pharmaceutical ingredient. This document summarizes key pharmacokinetic data, details experimental protocols, and visualizes the analytical workflow to support research and development in this area.

Quantitative Data Presentation

The following tables summarize the pharmacokinetic parameters obtained from various bioequivalence studies of Imatinib formulations. These studies compared test formulations against the reference product, Glivec® (Novartis).

Table 1: Pharmacokinetic Parameters of Imatinib Formulations (400 mg)

FormulationCmax (ng/mL)Tmax (hr)AUC0-t (ng·h/mL)AUC0-∞ (ng·h/mL)
Test Product (Zeite®)[1]1760.53.6730946.531912.5
Reference Product (Glivec®)[1]1779.43.6731073.632270.9
Test Product (Imatynib-Biofarm)[2]----
Reference Product (Glivec®)[2]----

Data for Imatynib-Biofarm was not explicitly provided in the available search results.

Table 2: Bioequivalence Assessment of Imatinib Formulations

ComparisonParameterGeometric Mean Ratio (Test/Reference)90% Confidence IntervalConclusion
Zeite® vs. Glivec® (400 mg)[1]Cmax102.26%94.17% - 111.04%Bioequivalent
AUC0-t101.24%95.19% - 107.68%Bioequivalent
Imatinib Actavis vs. Glivec®[3]CmaxWithin 80.00% - 125.00%Within 80.00% - 125.00%Bioequivalent
AUC0-tWithin 80.00% - 125.00%Within 80.00% - 125.00%Bioequivalent
AUC0-∞Within 80.00% - 125.00%Within 80.00% - 125.00%Bioequivalent
200 mg tablet vs. 2x100 mg tablets[4]Cmax91.21%81.88% - 1.0161%Bioequivalent
AUClast95.58%86.85% - 1.0519%Bioequivalent

Experimental Protocols

The bioanalytical method for the quantification of Imatinib in human plasma, utilizing this compound as an internal standard (IS), is a cornerstone of these bioequivalence studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard approach.[5][6][7][8]

Sample Preparation: Protein Precipitation

A common and efficient method for extracting Imatinib and this compound from plasma is protein precipitation.[8][9]

  • Aliquoting: An aliquot of 100 µL of human plasma (from study subjects, blanks, or quality controls) is transferred to a polypropylene tube.

  • Internal Standard Spiking: 50 µL of the internal standard working solution (this compound, typically at a concentration of 5.0 µg/mL) is added to each plasma sample.

  • Precipitation: 400 µL of chilled methanol is added to precipitate plasma proteins.

  • Vortexing: The samples are vortex-mixed for approximately 20 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: The tubes are then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant, containing Imatinib and this compound, is transferred to a clean tube for analysis.

LC-MS/MS Analysis

The supernatant is injected into an LC-MS/MS system for separation and quantification.

  • Chromatographic Separation: A C18 column is typically used for the chromatographic separation of Imatinib and this compound from other plasma components.[9]

  • Mass Spectrometry Detection: A triple-quadrupole tandem mass spectrometer operating in the multiple-reaction monitoring (MRM) mode is used for detection.[8] The specific precursor-to-product ion transitions for Imatinib and this compound are monitored for quantification.

  • Calibration Curve: A calibration curve is generated using known concentrations of Imatinib in blank plasma, with a fixed concentration of this compound. The calibration curve range is typically between 10.0 and 4000.0 ng/mL.[3]

Experimental Workflow

The following diagram illustrates the typical workflow for a bioequivalence study of Imatinib formulations using this compound.

Bioequivalence_Workflow cluster_study_conduct Clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase subject_recruitment Subject Recruitment (Healthy Volunteers) dosing Drug Administration (Test & Reference Formulations) subject_recruitment->dosing blood_sampling Timed Blood Sampling dosing->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation sample_preparation Sample Preparation (Protein Precipitation with this compound) plasma_separation->sample_preparation lcms_analysis LC-MS/MS Analysis sample_preparation->lcms_analysis pk_parameter_calculation Pharmacokinetic Parameter Calculation (Cmax, AUC) lcms_analysis->pk_parameter_calculation statistical_analysis Statistical Analysis (90% Confidence Intervals) pk_parameter_calculation->statistical_analysis bioequivalence_conclusion Bioequivalence Conclusion statistical_analysis->bioequivalence_conclusion

Caption: Workflow of an Imatinib Bioequivalence Study.

Signaling Pathway Context

Imatinib is a tyrosine kinase inhibitor that targets the Bcr-Abl fusion protein, the product of the Philadelphia chromosome translocation, which is a hallmark of chronic myeloid leukemia (CML).[10] It also inhibits other tyrosine kinases such as c-Kit and PDGF-R. The diagram below illustrates the inhibitory action of Imatinib on the Bcr-Abl signaling pathway.

Imatinib_Signaling_Pathway cluster_pathway Bcr-Abl Signaling Pathway in CML Bcr_Abl Bcr-Abl (Constitutively Active Tyrosine Kinase) Substrate Downstream Substrates Bcr_Abl->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Substrate->Apoptosis_Inhibition Imatinib Imatinib Imatinib->Inhibition

Caption: Imatinib's Inhibition of the Bcr-Abl Pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of Imatinib-d8: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Imatinib-d8, a deuterated analog of the chemotherapy drug Imatinib. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.

Understanding the Regulatory Framework

The disposal of pharmaceutical waste, including chemotherapy agents like this compound, is primarily governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2][3][4] A key mandate under RCRA is the prohibition of sewering hazardous pharmaceutical waste, meaning it must not be poured down the drain.[5][6]

This compound contains a stable isotope and is not radioactive; therefore, its disposal protocol aligns with that of its non-deuterated counterpart, Imatinib, and does not necessitate special handling for radioactivity.[7]

Waste Categorization: Trace vs. Bulk

The first step in proper disposal is to correctly categorize the this compound waste. Chemotherapy waste is classified into two main categories based on the amount of active pharmaceutical ingredient (API) remaining.

Waste CategoryDescriptionDisposal Container
Trace Chemotherapy Waste Contains less than 3% of the original drug's weight. This includes items such as empty vials, syringes, IV bags, tubing, and personal protective equipment (PPE) with minimal residual contamination.[8][9]Yellow, puncture-resistant container specifically designated for trace chemotherapy waste.[8]
Bulk Chemotherapy Waste Contains more than 3% of the original drug's weight. This includes partially used vials, expired or unused this compound, and materials from a spill cleanup.[8][9]Black, puncture-resistant, and leak-proof container clearly labeled as "Hazardous Waste - Chemotherapy."[8]

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound waste, it is imperative to wear appropriate PPE, including:

  • Two pairs of chemotherapy-rated gloves

  • A disposable gown

  • Eye protection (safety glasses or goggles)

  • A respirator (if there is a risk of aerosolization)[10][11][12]

2. Waste Segregation:

  • At the point of generation, carefully segregate this compound waste into the correct "Trace" or "Bulk" category.

  • Never mix chemotherapy waste with other types of waste, such as regular trash or biohazardous waste.

3. Container Management:

  • Use the designated color-coded containers for each waste category.

  • Ensure containers are properly labeled and kept closed when not in use.

  • Do not overfill containers. Fill to the indicated line, typically about three-quarters full.

4. Disposal of Empty Containers:

  • Empty vials and packaging that held this compound are considered trace waste, provided they contain less than 3% of the original volume.[9] These should be placed in the yellow trace chemotherapy waste container.

5. Disposal of Unused or Expired this compound:

  • Any amount of unused or expired this compound is classified as bulk hazardous waste.

  • This waste must be placed in the black hazardous waste container.

6. Spill Cleanup:

  • In the event of a spill, use a chemotherapy spill kit.

  • All materials used for cleanup, including absorbent pads, contaminated PPE, and any recovered product, are considered bulk chemotherapy waste and must be disposed of in the black container.[8]

7. Final Disposal:

  • Once the waste containers are full, they must be sealed and stored in a secure, designated area.

  • Arrange for pickup and disposal by a licensed hazardous waste management company. This ensures the waste is transported and incinerated at a permitted facility in accordance with federal and state regulations.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 This compound Disposal Workflow A This compound Waste Generated B Determine Waste Category A->B C < 3% of Original Drug? B->C D Trace Chemotherapy Waste C->D Yes E Bulk Chemotherapy Waste C->E No F Place in Yellow Container D->F G Place in Black Container E->G H Seal and Store for Pickup F->H G->H I Disposal by Licensed Vendor (Incineration) H->I

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling Imatinib-d8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Imatinib-d8. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, which should be treated as a hazardous cytotoxic compound, a comprehensive PPE strategy is mandatory to minimize exposure.[1][2] The following table summarizes the required PPE.

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-rated, powder-free nitrile gloves.[1]Inner glove to be tucked under the gown cuff, outer glove to be changed regularly or immediately upon contamination. Provides a double barrier against chemical permeation.
Gown Disposable, lint-free, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be elastic or knit.[3]Protects skin and personal clothing from contamination. The solid front provides maximum protection against spills.
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield can be worn over goggles for added protection.[3]Protects eyes from splashes and airborne particles.
Respiratory Protection A NIOSH-approved N95 or higher respirator is recommended, especially when handling the powdered form or when there is a risk of aerosolization.[5] For significant exposure risks, a full-face respirator may be necessary.[4]Prevents inhalation of the compound, which can be harmful.

Operational Handling and Disposal Plan

Safe handling and disposal of this compound and related waste are critical to prevent contamination and occupational exposure.[2]

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Wear appropriate PPE when unpacking cytotoxic drugs.[1]

  • Store this compound in a designated, clearly labeled, and well-ventilated area, separate from other chemicals.[4][6] The container should be tightly closed.[4]

Preparation and Handling:

  • All handling of this compound should be performed in a dedicated containment device, such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).

  • Before starting work, decontaminate the work surface.

  • Use disposable, plastic-backed absorbent pads on the work surface to contain any potential spills.[1]

  • Avoid the formation of dust and aerosols.[4]

  • Use Luer-lock fittings for all syringes and needles to prevent accidental disconnection.[1]

Disposal Plan:

  • All materials that come into contact with this compound, including PPE, are considered cytotoxic waste and must be disposed of accordingly.[7]

  • Segregate cytotoxic waste from other waste streams.[7]

  • Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant, and clearly labeled cytotoxic sharps container.[3]

  • Non-Sharps Waste: Contaminated items such as gloves, gowns, vials, and absorbent pads should be placed in a thick, leak-proof plastic bag or container clearly labeled as "Cytotoxic Waste".[3][6] This container should then be placed in a secondary labeled container.[6]

  • Cytotoxic waste must be incinerated or chemically neutralized by a licensed hazardous waste disposal service.[7]

Experimental Workflow for Safe Handling

The following diagram illustrates the step-by-step workflow for safely handling this compound in a laboratory setting.

Experimental Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Full PPE B Prepare Containment Device (BSC/Isolator) A->B C Gather all necessary materials B->C D Handle this compound within containment C->D E Perform experimental procedure D->E F Decontaminate work surfaces E->F G Segregate and dispose of all waste as cytotoxic F->G H Doff PPE in correct order G->H I Wash hands thoroughly H->I

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.